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Foundational

A Paradigm Shift in Oncology: The Dawn of Targeted Therapy

An In-Depth Technical Guide to the Discovery and Development of STI-571 Hydrochloride (Imatinib) The development of STI-571 hydrochloride, known widely as imatinib (Gleevec®), represents a watershed moment in the history...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Development of STI-571 Hydrochloride (Imatinib)

The development of STI-571 hydrochloride, known widely as imatinib (Gleevec®), represents a watershed moment in the history of cancer treatment.[1][2] It marked the successful transition from the era of cytotoxic chemotherapies to the age of precision medicine, where drugs are rationally designed to inhibit the specific molecular drivers of a disease.[3][4][5] The story of imatinib is not merely the history of a single drug but a testament to decades of foundational scientific inquiry, cross-disciplinary collaboration, and the validation of a powerful new concept in drug development.[6][7] This guide provides a technical overview of the key milestones, from the initial genetic observations in Chronic Myeloid Leukemia (CML) to the clinical triumph that transformed a fatal cancer into a manageable chronic condition.[3][6][7]

The Scientific Foundation: Unraveling the Molecular Basis of CML

The journey to STI-571 began long before the first compound was synthesized. It started with fundamental research that pinpointed the precise genetic flaw responsible for CML.

The Philadelphia Chromosome: A Cytogenetic Hallmark

In 1960, a pivotal discovery was made by Peter Nowell and David Hungerford, who observed an unusually small chromosome in the cancer cells of patients with CML.[1][2] This abnormality was named the "Philadelphia chromosome" (Ph chromosome).[1][2][8] This was the first time a consistent chromosomal abnormality was linked to a specific type of cancer, providing early evidence for the genetic basis of the disease.[8]

Identifying the Culprit: The BCR-ABL Fusion Gene

Over a decade later, in 1973, geneticist Janet Rowley identified that the Philadelphia chromosome was the result of a reciprocal translocation between the long arms of chromosomes 9 and 22, denoted as t(9;22)(q34;q11).[2][8][9] This translocation fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22.[2][9][10] The result of this genetic rearrangement is the BCR-ABL fusion gene.[9][11][12]

The Oncogenic Driver: A Constitutively Active Tyrosine Kinase

Subsequent research in the 1980s revealed that the protein product of the BCR-ABL gene is a constitutively active tyrosine kinase.[12][13] Unlike the normal ABL protein, whose kinase activity is tightly regulated, the BCR-ABL fusion protein is always "on."[13] It continuously transfers phosphate groups from ATP to tyrosine residues on various substrate proteins, activating a cascade of downstream signaling pathways.[14] This relentless signaling drives uncontrolled cell proliferation and inhibits apoptosis, the hallmarks of CML.[13][14] This discovery was critical: for the first time, a single, specific protein was identified as the driver of a cancer, making it a perfect therapeutic target.[5]

cluster_0 Normal Hematopoietic Cell cluster_1 CML Cell Chromosome 9 (ABL1) Chromosome 9 (ABL1) Regulated ABL Kinase Regulated ABL Kinase Translocation t(9;22) Translocation t(9;22) Chromosome 9 (ABL1)->Translocation t(9;22) Chromosome 22 (BCR) Chromosome 22 (BCR) Chromosome 22 (BCR)->Translocation t(9;22) Normal Cell Growth & Survival Normal Cell Growth & Survival Regulated ABL Kinase->Normal Cell Growth & Survival Philadelphia Chromosome (BCR-ABL) Philadelphia Chromosome (BCR-ABL) Translocation t(9;22)->Philadelphia Chromosome (BCR-ABL) Constitutively Active BCR-ABL Kinase Constitutively Active BCR-ABL Kinase Philadelphia Chromosome (BCR-ABL)->Constitutively Active BCR-ABL Kinase Uncontrolled Proliferation & Survival Uncontrolled Proliferation & Survival Constitutively Active BCR-ABL Kinase->Uncontrolled Proliferation & Survival

Caption: The genetic basis of CML.

Targeted Drug Discovery: The Birth of STI-571

With a clear target identified, the challenge shifted to finding a molecule that could specifically inhibit the BCR-ABL kinase. This effort was spearheaded by scientists at Ciba-Geigy (which later merged to become Novartis).[15]

High-Throughput Screening and Lead Identification

In the late 1980s and early 1990s, a team led by biochemist Nicholas Lydon, along with Jürg Zimmermann and Elisabeth Buchdunger, initiated a program to discover protein kinase inhibitors.[2][16] Using high-throughput screening of their chemical libraries, they searched for compounds that could block the activity of various kinases. A 2-phenylaminopyrimidine derivative was identified as a promising lead compound due to its ability to inhibit protein kinase C (PKC).[17]

Rational Drug Design and Optimization

The initial lead compound lacked the required potency and selectivity. Through a process of rational drug design and medicinal chemistry, the team systematically modified the 2-phenylaminopyrimidine scaffold.[17] By adding specific chemical groups (a methyl and a benzamide group), they enhanced the molecule's binding affinity and selectivity for the ABL kinase active site. Further modifications improved its cellular activity, solubility, and oral bioavailability.[17] This iterative optimization process led to the synthesis of compound CGP 57148 in 1992, later designated STI-571.[17]

G cluster_workflow Drug Discovery Workflow Target Target Identification (BCR-ABL Kinase) Screening High-Throughput Screening (Chemical Library) Target->Screening Lead_ID Lead Identification (2-phenylaminopyrimidine) Screening->Lead_ID Optimization Lead Optimization (Medicinal Chemistry) Lead_ID->Optimization STI571 Candidate Drug: STI-571 Optimization->STI571 Preclinical Preclinical Testing (In Vitro & In Vivo) STI571->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval FDA Approval (Gleevec®) Clinical->Approval

Caption: The development workflow of STI-571.

Preclinical Validation: Demonstrating Specificity and Efficacy

The newly synthesized STI-571 needed to be rigorously tested. This is where a crucial academic-industry partnership with Dr. Brian Druker, then at Oregon Health & Science University, became instrumental.[1][4][6] Druker had been focused on finding a targeted therapy for CML and had developed the necessary cell-based models to test potential inhibitors.[1][6]

In Vitro Kinase Inhibition Assays

Initial experiments confirmed that STI-571 was a potent inhibitor of the ABL tyrosine kinase. It was also found to inhibit other related kinases, such as the platelet-derived growth factor receptor (PDGFR) and c-KIT, a discovery that would later prove significant for treating other cancers.[13][15][18]

Cell-Based Proliferation Assays

The defining preclinical experiments were conducted in Dr. Druker's lab.[6] Using CML cell lines that expressed the BCR-ABL protein, his team demonstrated that STI-571 could selectively kill these cancerous cells while leaving healthy, non-BCR-ABL-expressing cells unharmed.[1][4] This was the proof-of-concept that a drug could target the molecular defect of a cancer.[3] One compound, STI-571, caused a 92–98% decrease in BCR-ABL cells without causing normal cell death.[4]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method to assess the effect of STI-571 on the proliferation of BCR-ABL positive (e.g., K562) and negative cells.

  • Cell Seeding: Seed K562 cells (BCR-ABL+) and a control cell line (BCR-ABL-) into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[2]

  • Compound Preparation: Prepare a series of dilutions of STI-571 hydrochloride in culture medium, typically ranging from nanomolar to micromolar concentrations.

  • Treatment: Add the prepared STI-571 dilutions to the wells containing the cells. Include untreated wells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[2]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 (the concentration of STI-571 that inhibits cell growth by 50%). The expected outcome is a low IC50 for K562 cells and a much higher IC50 for the control cells, demonstrating selective cytotoxicity.

Mechanism of Action: A Molecular Lock and Key

STI-571 works by acting as a competitive inhibitor at the ATP-binding site of the ABL kinase domain.[13][19]

  • Binding to the Inactive Conformation: The ABL kinase, like many others, can exist in active and inactive conformations. STI-571 specifically binds to and stabilizes the inactive, or "closed," conformation of the kinase domain.[12][15]

  • ATP Competition: By occupying the space where ATP would normally bind, STI-571 physically prevents the kinase from accessing its energy source.[13][14]

  • Blocking Phosphorylation: Without ATP, the BCR-ABL kinase cannot transfer a phosphate group to its downstream substrates.[14]

  • Signal Termination: The entire downstream signaling cascade is halted, leading to the inhibition of proliferation and the induction of apoptosis in the CML cells.[14]

cluster_active Active BCR-ABL Kinase cluster_inhibited Inhibited BCR-ABL Kinase ATP ATP BCR_ABL_Active BCR-ABL (Active Conformation) ATP->BCR_ABL_Active Substrate Substrate Protein Substrate->BCR_ABL_Active Phosphorylated_Substrate Phosphorylated Substrate (p-Substrate) BCR_ABL_Active->Phosphorylated_Substrate Downstream Downstream Signaling (Proliferation) Phosphorylated_Substrate->Downstream STI571 STI-571 BCR_ABL_Inactive BCR-ABL (Inactive Conformation) STI571->BCR_ABL_Inactive Blocked Signaling Blocked (Apoptosis) BCR_ABL_Inactive->Blocked ATP_inhibited ATP ATP_inhibited->BCR_ABL_Inactive Binding Site Blocked

Caption: STI-571's mechanism of action.

Clinical Development: An Unprecedented Success Story

The remarkable preclinical results prompted Novartis to move STI-571 into clinical trials with unprecedented speed.[20] The first clinical trial began in June 1998.[7][17]

Phase I and II Trials

The Phase I trials, initiated in 1998, tested STI-571 in CML patients who had failed to respond to existing therapies. The results were astounding. Nearly every patient in the chronic phase of CML who took the drug responded positively, with their white blood cell counts returning to normal.[8][20] These unprecedented response rates generated enormous excitement in the oncology community.[4][20]

The IRIS Trial (Phase III)

The pivotal International Randomized Interferon vs STI-571 (IRIS) study was a large-scale Phase III trial that compared STI-571 directly with the then-standard of care, a combination of interferon-alpha and cytarabine, in newly diagnosed CML patients.[21] The results, presented by Dr. Druker, were overwhelmingly in favor of STI-571.[21]

Metric (at 12 months)STI-571 (Gleevec)Interferon + Cytarabine
Complete Hematologic Response 96%67%
Major Cytogenetic Response 83%20%
Progression to Advanced Disease 1.5%7%
Treatment Discontinuation (Intolerance) 0.7%23%

Data from the IRIS trial as reported in 2002.[21]

The IRIS trial demonstrated not only the superior efficacy of STI-571 but also its significantly better safety and tolerability profile.[7][21]

Rapid FDA Approval and Impact

Based on the strength of the clinical data, the U.S. Food and Drug Administration (FDA) granted approval to STI-571, now named Gleevec, in May 2001, after a review period of just two and a half months—one of the fastest approvals in the agency's history.[1][15][20] Gleevec was initially approved for advanced-stage CML and later as a first-line treatment for all phases of the disease.[20][22] The five-year survival rate for CML patients increased dramatically, from 31% in 1993 to over 70% by 2016, largely due to Gleevec and subsequent targeted therapies.[15]

Beyond CML: The Legacy of a "Magic Bullet"

The discovery that STI-571 also inhibits the c-KIT and PDGFR kinases opened the door to its use in other malignancies. It proved to be highly effective in treating Gastrointestinal Stromal Tumors (GIST), a rare sarcoma often driven by mutations in the c-KIT gene.[4][13] The FDA approved Gleevec for GIST in 2002.[23] Over the years, its approval has expanded to include several other rare cancers and myeloproliferative disorders.[15][23][24]

The success of STI-571 validated the entire concept of targeted cancer therapy.[1][3] It proved that by understanding the specific molecular drivers of a cancer, a highly effective and less toxic treatment could be developed. This spurred the development of dozens of other targeted therapies for various cancers.[3][4] While resistance can emerge, often due to mutations in the BCR-ABL kinase domain, the principles established by Gleevec led to the development of second and third-generation inhibitors (dasatinib, nilotinib, ponatinib) designed to overcome this resistance, further extending the lives of patients.[11][25][26]

References

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  • How Gleevec Transformed Leukemia Treatment - NCI.
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  • The Ins and Outs of Bcr-Abl Inhibition - PMC.
  • Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.
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  • Development of a BCR-ABL degrader overcoming resistance by BCR-ABL1 kinase domain mutations in chronic myeloid leukemia. AACR Journals.
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  • Imatinib (STI571) - Protein-Tyrosine Kinase Inhibitor. APExBIO.

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Exploratory

From a Chromosomal Anomaly to a "Magic Bullet": The In-depth Technical Story of Gleevec

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The development of Gleevec (imatinib) stands as a landmark achievement in the history of medicine, heralding the era of targeted cancer th...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The development of Gleevec (imatinib) stands as a landmark achievement in the history of medicine, heralding the era of targeted cancer therapy. This guide provides a comprehensive, technical deep-dive into the scientific journey of Gleevec, from the fundamental discovery of its molecular target to its establishment as a blockbuster drug. We will explore the key experimental choices, the intricate science underpinning its mechanism, and the rigorous process that brought this life-saving medication from the laboratory to patients worldwide.

The Genesis: Unraveling the Molecular Driver of Chronic Myeloid Leukemia

The story of Gleevec begins not in a pharmaceutical lab, but with a fundamental discovery in cytogenetics. In 1960, Peter Nowell and David Hungerford identified an abnormally small chromosome, later named the Philadelphia chromosome, in patients with Chronic Myeloid Leukemia (CML).[1][2][3][4] This was the first consistent chromosomal abnormality linked to a specific cancer.[3][5]

Further research in the 1970s by Janet Rowley revealed that the Philadelphia chromosome was the result of a reciprocal translocation between chromosomes 9 and 22, denoted as t(9;22).[1][2][4] This translocation fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22.[1][4][5] The resulting fusion gene, BCR-ABL, encodes a constitutively active tyrosine kinase protein.[5][6][7] This "always on" enzyme drives the uncontrolled proliferation of white blood cells, the hallmark of CML.[6][8][9][10]

The Bcr-Abl Oncoprotein: A Prime Therapeutic Target

The discovery of the Bcr-Abl tyrosine kinase as the causative agent of CML provided a specific and attractive molecular target for drug development.[11] Unlike traditional chemotherapies that indiscriminately kill rapidly dividing cells, a drug that could selectively inhibit the Bcr-Abl kinase would theoretically target only the cancer cells, minimizing damage to healthy tissues.[9] This concept of "rational drug design" laid the groundwork for the development of Gleevec.[12]

The Bcr-Abl protein's constitutive kinase activity is central to its oncogenic function. It continuously transfers a phosphate group from ATP to tyrosine residues on various substrate proteins, activating a cascade of downstream signaling pathways that control cell proliferation, differentiation, and survival.[6][13] Imatinib was designed to block this very process.[13]

The Hunt for an Inhibitor: From High-Throughput Screening to a Lead Compound

With a clear target in sight, the next crucial step was to find a molecule that could effectively and selectively inhibit the Bcr-Abl kinase. Scientists at Ciba-Geigy (now Novartis) embarked on a high-throughput screening (HTS) campaign, testing vast libraries of chemical compounds for their ability to inhibit tyrosine kinases.[12][14][15]

From this extensive screening, a 2-phenylaminopyrimidine derivative was identified as a lead compound.[11][16] While this initial molecule showed weak and non-selective kinase inhibition, it provided a crucial chemical scaffold for further optimization.[15][16]

Medicinal Chemistry: Sculpting a Potent and Selective Inhibitor

The process of transforming the initial hit into a viable drug candidate involved a meticulous medicinal chemistry effort. The goal was to enhance the compound's potency against Bcr-Abl while improving its selectivity to avoid off-target effects.

Key structural modifications included:

  • Addition of a 3'-pyridyl group: This enhanced the compound's cellular activity.[16]

  • Introduction of a benzamide group: This modification increased the compound's activity against tyrosine kinases.[16]

  • Incorporation of a "flag-methyl" group: This strategic addition reduced the compound's activity against protein kinase C (PKC), thereby improving its selectivity.[16]

  • Attachment of an N-methylpiperazine group: This polar side chain significantly improved the compound's water solubility and oral bioavailability, crucial properties for a successful oral medication.[16]

This iterative process of chemical synthesis and biological testing ultimately led to the creation of STI-571, the compound that would later be known as imatinib.[11]

Mechanism of Action: How Gleevec Disarms the Bcr-Abl Oncoprotein

Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl tyrosine kinase.[8][12] By occupying this site, imatinib prevents ATP from binding, thereby blocking the transfer of phosphate to substrate proteins and halting the downstream signaling cascades that drive leukemic cell proliferation.[6][8][13] This inhibition ultimately leads to the programmed cell death (apoptosis) of the cancerous cells.[13]

A key to imatinib's success is its high specificity for the Bcr-Abl kinase, as well as for the c-Kit and PDGF-R (platelet-derived growth factor receptor) tyrosine kinases.[12][13] This selectivity minimizes the side effects commonly associated with less targeted cancer therapies.[17]

Gleevec_Mechanism_of_Action cluster_0 Bcr-Abl Kinase Domain cluster_1 Cellular Processes ATP_Binding_Site ATP Binding Site Substrate_Phosphorylation Substrate Phosphorylation ATP_Binding_Site->Substrate_Phosphorylation Enables Proliferation Uncontrolled Cell Proliferation Apoptosis_Inhibition Inhibition of Apoptosis ATP ATP ATP->ATP_Binding_Site Binds Gleevec Gleevec (Imatinib) Gleevec->ATP_Binding_Site Blocks Substrate_Phosphorylation->Proliferation Substrate_Phosphorylation->Apoptosis_Inhibition Gleevec_Resistance cluster_0 Bcr-Abl Kinase Domain ATP_Binding_Site ATP Binding Site Conformational_Change Conformational Change ATP_Binding_Site->Conformational_Change Gleevec Gleevec (Imatinib) Reduced_Binding Reduced Gleevec Binding Point_Mutation Point Mutation Point_Mutation->ATP_Binding_Site Alters Conformational_Change->Reduced_Binding Reactivated_Signaling Reactivated Downstream Signaling Reduced_Binding->Reactivated_Signaling

Sources

Foundational

Unraveling the Mechanism of Action of STI-571 (Imatinib) on BCR-ABL Kinase: A Comprehensive Technical Guide

Introduction: The BCR-ABL Paradigm and Targeted Inhibition The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, generates the BCR-ABL fusion protein—a constitutively active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The BCR-ABL Paradigm and Targeted Inhibition

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, generates the BCR-ABL fusion protein—a constitutively active tyrosine kinase that is the primary oncogenic driver of Chronic Myeloid Leukemia (CML). Unlike tightly regulated wild-type c-ABL, BCR-ABL continuously phosphorylates downstream substrates (e.g., CrkL, STAT5), driving unchecked cellular proliferation and survival.

The development of STI-571 (Imatinib mesylate) represented a watershed moment in rational drug design. As an ATP-competitive inhibitor, STI-571 does not merely block the ATP-binding pocket; it exploits the conformational plasticity of the kinase domain. Understanding this mechanism is paramount for researchers developing next-generation tyrosine kinase inhibitors (TKIs) or designing assays to evaluate drug resistance.

Pathway BCR_ABL BCR-ABL Kinase (Constitutively Active) Substrates Downstream Substrates (e.g., CrkL, STAT5) BCR_ABL->Substrates Phosphorylates Imatinib STI-571 (Imatinib) Imatinib->BCR_ABL Competitively Inhibits (Binds Inactive State) Proliferation Cell Proliferation & Survival (Leukemogenesis) Substrates->Proliferation Activates

BCR-ABL signaling pathway and STI-571 targeted intervention.

Structural Mechanism: Conformational Control and the "DFG-Out" State

As a Senior Application Scientist, I frequently observe researchers treating all ATP-competitive inhibitors as structurally equivalent. This is a critical oversight. STI-571 achieves its remarkable selectivity not just through sequence recognition, but through conformational selection.

Crystallographic studies by 1 [1] and2 [2] definitively proved that STI-571 binds exclusively to the inactive conformation of the ABL kinase domain.

In the active state of a kinase, the highly conserved Asp-Phe-Gly (DFG) motif in the activation loop faces inward ("DFG-in") to coordinate magnesium and ATP. STI-571 binding requires the activation loop to adopt a "DFG-out" conformation, where the phenylalanine residue flips outward, exposing a deep hydrophobic pocket. STI-571 extends into this pocket, forming critical hydrogen bonds (notably with Threonine 315) and van der Waals interactions. Because the inactive conformations of kinases are structurally more diverse than their active conformations, this "DFG-out" requirement is the primary driver of STI-571's high selectivity for ABL, c-KIT, and PDGFR over other kinases like Src.

Quantitative Binding Kinetics and the T315I Gatekeeper Mutation

Clinical resistance to STI-571 is predominantly driven by point mutations within the BCR-ABL kinase domain, as extensively characterized by 3 [3]. These mutations generally fall into two categories: those that directly disrupt drug contact points, and those that destabilize the required inactive conformation.

The most notorious of these is the T315I "gatekeeper" mutation . Threonine 315 forms a crucial hydrogen bond with the secondary amine of STI-571. When mutated to Isoleucine, this hydrogen bond is abolished. Furthermore, the bulky hydrocarbon side chain of Isoleucine introduces severe steric hindrance, physically blocking the drug from penetrating the hydrophobic pocket.

Resistance WT Wild-Type BCR-ABL (Threonine 315) Binding STI-571 Binding (H-bond intact, no steric clash) WT->Binding Mutant T315I Mutant BCR-ABL (Isoleucine 315) NoBinding STI-571 Blocked (H-bond lost, steric hindrance) Mutant->NoBinding Outcome1 Apoptosis / Remission Binding->Outcome1 Outcome2 Drug Resistance / Relapse NoBinding->Outcome2

Logical mapping of T315I mutation inducing STI-571 resistance.

To contextualize the impact of these mutations, we rely on quantitative IC50 data derived from Ba/F3 cell viability assays.

Table 1: Comparative IC50 Values of STI-571 in Ba/F3 Cells Expressing BCR-ABL Variants

BCR-ABL VariantMutation LocationIC50 (nM)Clinical Implication
Wild-Type (WT) N/A~25 - 50Highly Sensitive
M351T Kinase Domain~150Mild Resistance
Y253F P-loop~1,000Moderate Resistance
E255K P-loop~1,500High Resistance
T315I Gatekeeper>10,000Absolute Resistance

Experimental Methodologies: Validating Kinase Inhibition

Protocol 1: In Vitro Kinase Assay (Biochemical Target Engagement)

This assay directly measures the intrinsic catalytic activity of the kinase. We adapt standardized workflows from 4 [4] to ensure reproducibility.

Causality Check: Why pre-incubate the kinase with STI-571 before adding ATP? Because STI-571 binds the inactive conformation. If ATP is added first, the kinase rapidly transitions to the active state and phosphorylates the substrate, outcompeting the inhibitor and artificially inflating the IC50 value.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant BCR-ABL kinase, ATP (10-50 µM final), and recombinant CrkL protein as the substrate in kinase assay buffer (containing MgCl2 to coordinate ATP).

  • Inhibitor Pre-incubation: Add serial dilutions of STI-571 (0.1 nM to 10 µM) to the kinase in a 96-well plate. Incubate at room temperature for 15 minutes to allow the drug to stabilize the DFG-out conformation.

  • Reaction Initiation: Add ATP and CrkL substrate to initiate the reaction. Incubate at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

  • Detection (Western Blot): Separate proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with an anti-phospho-CrkL (Tyr207) primary antibody.

  • Self-Validation: Strip the membrane and reprobe for total CrkL to ensure equal substrate loading across all wells. Calculate the ratio of p-CrkL to total CrkL to determine the IC50.

Workflow Prep 1. Prepare Reagents (Kinase, ATP, CrkL, STI-571) Incubate 2. Incubate Reaction (30°C for 30 mins) Prep->Incubate Stop 3. Terminate Reaction (Add SDS-PAGE Buffer) Incubate->Stop Analyze 4. Western Blot Analysis (Anti-phospho-CrkL) Stop->Analyze

Step-by-step workflow for the in vitro kinase assay.

Protocol 2: Ba/F3 Cell Viability Assay (Cellular Efficacy)

While biochemical assays prove target engagement, cellular assays prove membrane permeability and physiological efficacy.

Causality Check: Why use the Ba/F3 cell line? The murine Ba/F3 pro-B cell line is inherently dependent on Interleukin-3 (IL-3) for survival. Stable transfection with BCR-ABL renders these cells IL-3 independent, driven entirely by the oncogenic kinase cascade. By culturing these cells in the absence of IL-3, any observed cell death upon STI-571 treatment is causally linked to BCR-ABL inhibition, providing a clean, background-free phenotypic readout.

Step-by-Step Methodology:

  • Cell Seeding: Wash Ba/F3 cells (stably expressing WT or mutant BCR-ABL) to remove residual IL-3. Seed at a density of 5,000–10,000 cells/well in a 96-well plate in RPMI medium supplemented with 10% FBS (without IL-3).

  • Drug Treatment: Add serial dilutions of STI-571 (0.01 µM to 100 µM). Include a vehicle control (DMSO) and an IL-3 positive control well (to ensure baseline cell health).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48 to 72 hours.

  • Viability Measurement: Add a tetrazolium-based reagent (e.g., MTS) or an ATP-luminescence reagent (e.g., CellTiter-Glo) to each well.

  • Quantification: Measure absorbance (490 nm for MTS) or luminescence using a microplate reader. Plot the percentage of cell viability relative to the DMSO control against the log of the drug concentration to calculate the cellular IC50.

Conclusion

The mechanism of action of STI-571 on BCR-ABL kinase is a masterclass in structural pharmacology. By specifically targeting the inactive, DFG-out conformation of the kinase, STI-571 achieves remarkable selectivity. However, this precise structural requirement is also its Achilles' heel, as demonstrated by the profound resistance conferred by the T315I gatekeeper mutation. For researchers, utilizing rigorously designed, self-validating biochemical and cellular assays remains the gold standard for navigating the complex landscape of kinase inhibition and drug resistance.

References

  • Structural mechanism for STI-571 inhibition of abelson tyrosine kinase. Schindler T, Bornmann W, Pellicena P, Miller WT, Clarkson B, Kuriyan J. Science. 2000.
  • Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571). Nagar B, Bornmann WG, Pellicena P, Schindler T, Veach DR, Miller WT, Clarkson B, Kuriyan J. Cancer Research. 2002.
  • Multiple BCR-ABL kinase domain mutations confer polyclonal resistance to the tyrosine kinase inhibitor imatinib (STI571) in chronic phase and blast crisis chronic myeloid leukemia. Shah NP, Nicoll JM, Nagar B, Gorre ME, Paquette RL, Kuriyan J, Sawyers CL. Cancer Cell. 2002.
  • Application Notes and Protocols: Imatinib Concentr

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Exploratory

Structural Analysis of STI-571 in Complex with Target Kinases: A Mechanistic Whitepaper

Executive Summary The development of STI-571 (imatinib mesylate) represents a watershed moment in targeted oncology, validating the concept that small-molecule kinase inhibitors can achieve profound clinical efficacy. Or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of STI-571 (imatinib mesylate) represents a watershed moment in targeted oncology, validating the concept that small-molecule kinase inhibitors can achieve profound clinical efficacy. Originally designed to target the Bcr-Abl fusion protein in chronic myelogenous leukemia (CML), STI-571 was subsequently found to be a potent inhibitor of the c-Kit and PDGFR receptor tyrosine kinases. This whitepaper provides an in-depth structural analysis of STI-571 bound to its target kinases. By dissecting the crystallographic data and the thermodynamic principles of Type II kinase inhibition, we elucidate the molecular causality behind its high specificity, the structural basis of clinical resistance, and the rigorous methodologies required to resolve these macromolecular complexes.

The Paradigm of Type II Kinase Inhibition

Protein kinases share a highly conserved ATP-binding pocket, making the design of highly selective inhibitors a formidable challenge. STI-571 bypasses this homology barrier by functioning as a Type II inhibitor . Rather than competing directly with ATP in the active state, STI-571 binds exclusively to the inactive conformation of the kinase domain.

In this inactive state, the highly conserved Asp-Phe-Gly (DFG) motif located at the proximal end of the activation loop undergoes a critical conformational flip—termed the "DFG-out" conformation. This rearrangement vacates the hydrophobic pocket adjacent to the ATP-binding site. Because the structural topology of the inactive DFG-out state is significantly less conserved across the kinome than the active "DFG-in" state, targeting this specific conformation grants STI-571 its remarkable selectivity profile.

G Active Active Kinase (DFG-In, Phosphorylated) Downstream Oncogenic Signaling (Proliferation) Active->Downstream Substrate Phosphorylation Inactive Inactive Kinase (DFG-Out, Unphosphorylated) Inactive->Active Activation Loop Phosphorylation Inhibited STI-571:Kinase Complex (Stabilized DFG-Out) Inactive->Inhibited STI-571 Binding Arrest Cell Cycle Arrest & Apoptosis Inhibited->Arrest Signal Abrogation

Conformational dynamics of kinase activation and STI-571 mediated inhibition.

Structural Basis of STI-571 Binding

The c-Abl–STI-571 Complex

The crystal structure of the c-Abl kinase domain in complex with a variant of STI-571 [1] fundamentally redefined our understanding of kinase inhibition. The inhibitor threads through the channel created by the DFG-out flip, anchoring itself via a highly coordinated network of hydrogen bonds and Van der Waals interactions:

  • The Hinge Region: The pyridine and pyrimidine rings of STI-571 occupy the adenine-binding pocket, establishing a critical hydrogen bond with the backbone amide of Met318.

  • The Gatekeeper Interaction: The central secondary amine of the inhibitor forms a hydrogen bond with the side-chain hydroxyl of Thr315, the "gatekeeper" residue.

  • The DFG Motif: The amide carbonyl of STI-571 hydrogen-bonds with the backbone NH of Asp381 (the 'D' in the DFG motif), physically locking the activation loop in its collapsed, inactive trajectory.

The c-Kit and PDGFR Complexes

While c-Abl is a non-receptor tyrosine kinase, c-Kit and PDGFR are receptor tyrosine kinases (RTKs) that share a similar sensitivity to STI-571. Structural studies of c-Kit [2] reveal that its apo-inactive state is natively maintained by its juxtamembrane domain, which inserts into the active site to prevent activation.

When STI-571 binds to c-Kit, it displaces this juxtamembrane domain but traps the kinase in an analogous DFG-out conformation [3]. The binding topology is remarkably conserved: the inhibitor forms analogous hydrogen bonds with the c-Kit hinge region (Cys673), the gatekeeper residue (Thr670), and the catalytic loop (Asp810). This structural congruence explains the cross-reactivity and clinical utility of STI-571 in Gastrointestinal Stromal Tumors (GISTs), which are primarily driven by c-Kit or PDGFR mutations.

Quantitative Structural Data

The following table summarizes the critical crystallographic parameters and molecular interactions defining the STI-571 binding pocket across its primary targets.

Target KinasePDB IDInhibitorConformationGatekeeper ResidueKey H-Bond Interactions
c-Abl 1IEPSTI-571DFG-OutThr315Met318, Thr315, Glu286, Asp381
c-Kit 1T46STI-571DFG-OutThr670Cys673, Thr670, Glu640, Asp810

Experimental Methodology: X-Ray Crystallography of Kinase-Inhibitor Complexes

To achieve high-resolution structural data of kinase-inhibitor complexes, researchers must overcome the inherent dynamic flexibility of the kinase domain. The following self-validating protocol details the causality behind each step required to successfully crystallize these complexes.

Workflow Construct 1. Construct Design (Kinase Domain + Phosphatase) Expression 2. Protein Expression (Sf9 cells / Baculovirus) Construct->Expression Complex 3. Complex Formation (Co-crystallization with STI-571) Expression->Complex Crystallization 4. Vapor Diffusion (Hanging Drop Method) Complex->Crystallization Diffraction 5. X-Ray Diffraction (Synchrotron Source) Crystallization->Diffraction Refinement 6. Phase Refinement (Molecular Replacement) Diffraction->Refinement

Step-by-step X-ray crystallography workflow for resolving kinase-inhibitor complexes.

Step-by-Step Protocol

Step 1: Construct Design & Vector Engineering

  • Action: Clone the isolated kinase domain (e.g., c-Abl residues 229–512) into a baculovirus expression vector, intentionally omitting the regulatory SH2 and SH3 domains.

  • Causality: Full-length kinases possess high conformational flexibility. Truncating the regulatory domains reduces this entropy, which is a strict thermodynamic prerequisite for achieving the rigid, repeating lattice required for high-resolution X-ray diffraction.

Step 2: Protein Expression & In Vivo Dephosphorylation

  • Action: Co-express the kinase construct with a tyrosine phosphatase (e.g., YOP phosphatase) in Spodoptera frugiperda (Sf9) insect cells.

  • Causality: Kinases naturally auto-phosphorylate during high-yield overexpression, resulting in a heterogeneous pool of active and inactive states. Co-expression with a phosphatase ensures a uniformly unphosphorylated population. Because STI-571 only binds the unphosphorylated DFG-out state, this step is critical to prevent apo-protein contamination.

Step 3: Purification and Complex Formation

  • Action: Purify the protein via affinity chromatography. Prior to the final size-exclusion chromatography (SEC) step, incubate the protein with a 5-fold molar excess of STI-571.

  • Causality: Pre-forming the complex before the final polishing step ensures that only the thermodynamically stable, inhibitor-bound monomer is isolated. This removes unliganded protein that could poison crystal growth or lead to empty electron density maps.

Step 4: Vapor Diffusion Crystallization

  • Action: Set up hanging-drop vapor diffusion plates mixing the protein-inhibitor complex 1:1 with a precipitant solution (e.g., PEG 4000).

  • Causality: The hanging drop method allows for slow vapor equilibration with the reservoir. This gradual transition into supersaturation favors the nucleation of well-ordered macroscopic crystals rather than rapid, amorphous precipitation.

Molecular Basis of Resistance: The Gatekeeper Mutation

The structural dependency of STI-571 on the inactive conformation creates a vulnerability to point mutations. The most notorious clinical resistance mechanism is the "gatekeeper" mutation—T315I in c-Abl and the homologous T670I in c-Kit .

From a structural perspective, the substitution of Threonine (a polar residue with a small side chain) to Isoleucine (a bulky, hydrophobic residue) has two catastrophic effects on drug binding:

  • Loss of Hydrogen Bonding: The mutation eliminates the critical hydrogen bond between the threonine hydroxyl group and the secondary amine of STI-571.

  • Steric Clash: The bulky isobutyl side chain of Isoleucine protrudes directly into the hydrophobic pocket, creating a severe steric clash with the 2-methylphenyl group of STI-571.

This single amino acid substitution shifts the binding free energy drastically, rendering the drug entirely ineffective and necessitating the development of next-generation inhibitors (e.g., Ponatinib) that can accommodate the bulky isoleucine.

Conclusion

The structural analysis of STI-571 in complex with c-Abl, c-Kit, and PDGFR serves as the foundational blueprint for rational drug design in oncology. By exploiting the less-conserved inactive DFG-out conformation, STI-571 achieves remarkable specificity. However, the thermodynamic reliance on specific hydrogen bonds—particularly at the gatekeeper residue—highlights the evolutionary arms race between targeted therapies and acquired kinase mutations. Future drug development must continue to leverage high-resolution crystallography to anticipate and overcome these structural resistance paradigms.

References

  • Schindler T, Bornmann W, Pellicena P, Miller WT, Clarkson B, Kuriyan J. "Structural Mechanism for STI-571 Inhibition of Abelson Tyrosine Kinase." Science. 2000;289(5486):1938-1942.[Link]

  • Nagar B, Hantschel O, Young MA, Scheffzek K, Veach D, Bornmann W, Clarkson B, Superti-Furga G, Kuriyan J. "Structural basis for the auto-inhibition of c-Abl tyrosine kinase." Cell. 2003;112(6):859-871.[Link]

  • Mol CD, Dougan DR, Schneider TR, Skene RJ, Kraus ML, Scheibe DN, Snell GP, Zou H, Hwang BW, Marion M. "Structural basis for the autoinhibition and STI-571 inhibition of c-Kit tyrosine kinase." Journal of Biological Chemistry. 2004;279(30):31655-31663.[Link]

Foundational

The Precision Strike: A Technical Guide to the Cellular Pathways Modulated by STI-571 (Imatinib) Hydrochloride

This guide provides a deep dive into the molecular mechanisms and cellular consequences of STI-571 (Imatinib Mesylate, Gleevec®) treatment. Designed for researchers, scientists, and drug development professionals, this d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a deep dive into the molecular mechanisms and cellular consequences of STI-571 (Imatinib Mesylate, Gleevec®) treatment. Designed for researchers, scientists, and drug development professionals, this document elucidates the core signaling pathways affected by this pioneering tyrosine kinase inhibitor (TKI), offering both foundational knowledge and practical experimental frameworks.

Introduction: The Dawn of Targeted Cancer Therapy

STI-571 represents a paradigm shift in oncology, moving from the broad-stroke cytotoxicity of traditional chemotherapy to a targeted approach against specific molecular drivers of cancer.[1][2] Its success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) established the principle that inhibiting a single, constitutively active enzyme can induce durable clinical responses.[1][2][3][4] This guide will dissect the intricate cellular signaling networks that are "switched off" by STI-571, leading to the inhibition of cancer cell proliferation and survival.[5]

Part 1: The Molecular Mechanism of STI-571 Action

STI-571 functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[1][3][6][7] Its efficacy stems from its ability to preferentially bind to the inactive conformation of its target kinases, thereby locking them in a state that is incapable of phosphorylating downstream substrates.[7][8][9] This prevents the initiation of signaling cascades that are essential for the malignant phenotype.[1][6][10]

The primary targets of STI-571 include:

  • BCR-ABL: The fusion protein product of the Philadelphia chromosome, a hallmark of CML.[1][8] The constitutive kinase activity of BCR-ABL is the primary driver of CML pathogenesis.[10][11]

  • c-KIT: A receptor tyrosine kinase often mutated and constitutively activated in GISTs.[1][12][13]

  • Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase implicated in the growth of various solid tumors.[1][14][15]

By inhibiting these kinases, STI-571 effectively blocks the aberrant signaling that drives tumor growth and survival.[5][16]

Part 2: Core Cellular Pathways Disrupted by STI-571

The inhibition of BCR-ABL, c-KIT, and PDGFR by STI-571 has profound effects on a multitude of downstream signaling pathways. This section will explore the key pathways and their cellular functions.

The RAS/MAPK Pathway: Halting Proliferative Signals

The RAS/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. In cancers driven by STI-571-sensitive kinases, this pathway is often constitutively active.

Mechanism of Disruption:

  • Upstream Activation: In its active state, BCR-ABL, c-KIT, or PDGFR recruits adaptor proteins like GRB2 to the cell membrane.[17]

  • RAS Activation: GRB2, in turn, recruits SOS, a guanine nucleotide exchange factor, which activates RAS by promoting the exchange of GDP for GTP.[17]

  • MAPK Cascade: Activated RAS initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK (a member of the MAPK family).[17]

  • STI-571 Intervention: By inhibiting the initial phosphorylation event by BCR-ABL, c-KIT, or PDGFR, STI-571 prevents the recruitment of GRB2 and the subsequent activation of the entire RAS/MAPK cascade.[18]

G cluster_receptor Cell Membrane BCR-ABL_c-KIT_PDGFR BCR-ABL / c-KIT / PDGFR GRB2_SOS GRB2/SOS BCR-ABL_c-KIT_PDGFR->GRB2_SOS Recruits STI-571 STI-571 STI-571->BCR-ABL_c-KIT_PDGFR Inhibits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: Inhibition of the RAS/MAPK pathway by STI-571.
The PI3K/AKT/mTOR Pathway: Promoting Apoptosis and Inhibiting Survival

The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, growth, and metabolism. Its constitutive activation is a common feature of many cancers, providing a powerful pro-survival signal.

Mechanism of Disruption:

  • PI3K Activation: Activated BCR-ABL, c-KIT, or PDGFR can directly or indirectly (via adaptor proteins) phosphorylate and activate Phosphatidylinositol 3-kinase (PI3K).[11][17][19]

  • AKT Activation: PI3K generates PIP3, which acts as a second messenger to recruit and activate AKT (also known as Protein Kinase B).[17]

  • mTOR Activation and Anti-Apoptotic Effects: Activated AKT has numerous downstream targets, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth.[17][19] AKT also phosphorylates and inactivates pro-apoptotic proteins such as BAD and promotes the degradation of cell cycle inhibitors like p27.[17][20]

  • STI-571 Intervention: STI-571's inhibition of the upstream tyrosine kinases prevents the activation of PI3K, thereby shutting down the entire pro-survival signaling cascade and sensitizing cancer cells to apoptosis.[21]

G cluster_receptor Cell Membrane BCR-ABL_c-KIT_PDGFR BCR-ABL / c-KIT / PDGFR PI3K PI3K BCR-ABL_c-KIT_PDGFR->PI3K Activates STI-571 STI-571 STI-571->BCR-ABL_c-KIT_PDGFR Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR BAD BAD (Pro-apoptotic) AKT->BAD Inhibits Survival_Growth Cell Survival & Growth mTOR->Survival_Growth Apoptosis Apoptosis BAD->Apoptosis

Figure 2: Disruption of the PI3K/AKT/mTOR survival pathway by STI-571.
The JAK/STAT Pathway: Curtailing Gene Transcription for Cell Growth

The JAK/STAT pathway plays a crucial role in transducing signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.

Mechanism of Disruption:

  • JAK Activation: In some contexts, BCR-ABL can lead to the activation of Janus kinases (JAKs).

  • STAT Phosphorylation: Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[17]

  • Nuclear Translocation and Gene Expression: Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes that promote cell growth and inhibit apoptosis.[17]

  • STI-571 Intervention: By inhibiting BCR-ABL, STI-571 prevents the downstream activation of the JAK/STAT pathway, thereby reducing the transcription of pro-leukemic genes.[18]

G BCR-ABL BCR-ABL JAK JAK BCR-ABL->JAK Activates STI-571 STI-571 STI-571->BCR-ABL Inhibits STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer (in Nucleus) STAT->STAT_dimer Dimerizes & Translocates Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression

Figure 3: STI-571-mediated inhibition of the JAK/STAT signaling pathway.
Effects on Cell Cycle and Apoptosis

The culmination of the inhibition of these pathways is a profound impact on the cell cycle and the induction of apoptosis.

  • Cell Cycle Arrest: STI-571 treatment often leads to a G1 phase cell cycle arrest.[22] This is, in part, due to the upregulation of cell cycle inhibitors like p27.[20] Some studies have also observed a G2/M phase arrest.[23][24]

  • Induction of Apoptosis: By shutting down pro-survival signals and, in some cases, upregulating pro-apoptotic proteins like BIM, STI-571 tips the cellular balance towards programmed cell death.[25] The activation of caspase-3, a key executioner caspase, is a common downstream event.[26] Furthermore, STI-571 has been shown to induce phosphorylation of H2AX, a marker of DNA damage and a signal for apoptosis.[26]

Part 3: Experimental Protocols for Studying STI-571 Effects

To validate the cellular effects of STI-571, a series of well-established experimental protocols are employed. The following provides a standardized methodology for key in vitro assays.

Cell Viability and Proliferation Assay

This protocol determines the concentration of STI-571 required to inhibit the growth of cancer cells.

Methodology:

  • Cell Culture: Culture a BCR-ABL, c-KIT, or PDGFR-positive cell line (e.g., K562 for CML) in appropriate media supplemented with fetal bovine serum and antibiotics.[27] Maintain cells in a humidified incubator at 37°C with 5% CO2.[27]

  • Drug Preparation: Prepare a stock solution of STI-571 hydrochloride in sterile DMSO.[27] Perform serial dilutions in culture medium to achieve the desired final concentrations.[27]

  • Cell Seeding and Treatment: Seed cells into 96-well plates at a predetermined density.[27] After 24 hours, treat the cells with various concentrations of STI-571. Include vehicle (DMSO) and untreated controls.[27]

  • Viability Assessment (MTT or WST-1 Assay): After 48-72 hours of incubation, add a cell viability reagent (e.g., MTT or WST-1) to each well.[27]

  • Data Acquisition: Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a microplate reader.[27]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[27]

G Start Start Cell_Culture Culture Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Drug_Prep Prepare STI-571 Dilutions Treatment Treat with STI-571 Drug_Prep->Treatment Seeding->Treatment Incubation Incubate 48-72h Treatment->Incubation Viability_Assay Add Viability Reagent Incubation->Viability_Assay Read_Plate Measure Absorbance Viability_Assay->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Figure 4: Workflow for a cell viability assay to determine the IC50 of STI-571.
Western Blotting for Phosphorylated Proteins

This protocol is essential for directly observing the inhibition of kinase activity by assessing the phosphorylation status of target proteins and their downstream effectors.[28]

Methodology:

  • Sample Preparation: Treat cells with STI-571 for the desired time. Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[28][29][30] Keep samples on ice throughout the process.[29][30]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Denature equal amounts of protein by boiling in SDS-PAGE sample buffer and separate them on a polyacrylamide gel.[28][29]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[29]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[28][29] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[29]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ABL, anti-phospho-AKT) overnight at 4°C.[29]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[29]

  • Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[28][29]

  • Total Protein Control: To ensure equal loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[31]

Part 4: Quantitative Data Summary

The following table summarizes representative IC50 values of STI-571 in different cell lines. These values can vary depending on the specific experimental conditions.

Cell LineCancer TypeTarget KinaseReported IC50 (µM)
K562Chronic Myeloid LeukemiaBCR-ABL~0.1 - 0.5
GIST-T1Gastrointestinal Stromal Tumorc-KIT (mutant)~0.02 - 0.1
U87GlioblastomaPDGFR~1.0

Note: These are approximate values gathered from various sources and should be empirically determined for specific experimental setups.

Conclusion: A Foundation for Future Innovations

STI-571 has not only revolutionized the treatment of specific cancers but has also provided an invaluable tool for dissecting the complex signaling pathways that drive malignancy. Understanding the intricate network of cellular responses to this targeted inhibitor is crucial for developing the next generation of cancer therapeutics and for devising strategies to overcome drug resistance.[32][33][34] The principles and methodologies outlined in this guide provide a robust framework for researchers to continue to build upon the groundbreaking legacy of STI-571.

References

  • Mechanisms of autoinhibition and STI-571/imatinib resistance revealed by mutagenesis of BCR-ABL. PubMed.
  • Mechanism of action of STI571. STI571 inhibits the binding of adenosine... ResearchGate.
  • Western blot for phosphorylated proteins. Abcam.
  • Potential molecules implicated in downstream signaling pathways of p185BCR-ABL in Ph+ ALL involve GTPase-activating protein, phospholipase C-gamma 1, and phosphatidylinositol 3'-kinase. PubMed.
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.
  • Molecular and chromosomal mechanisms of resistance to imatinib (STI571) therapy.
  • Mechanism of resistance to the ABL tyrosine kinase inhibitor STI571 in BCR/ABL-transformed hematopoietic cell lines. PubMed.
  • Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review. PMC.
  • Mechanisms of resistance imatinib (STI571) in preclinical models and in leukemia patients. PubMed.
  • Molecular Pathways: BCR-ABL. Clinical Cancer Research - AACR Journals.
  • Molecular mechanisms of resistance to STI571 in chronic myeloid leukemia. PubMed - NIH.
  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies.
  • BCR–ABL1 signaling pathways. Downstream signaling pathways activated by... ResearchGate.
  • Effects and Mechanism of Imatinib in Inhibiting Colon Cancer Cell Proliferation. PMC.
  • STI-571: an anticancer protein-tyrosine kinase inhibitor. LSU School of Medicine.
  • A Comparative Guide to the Reproducibility of Imatinib Experimental Results in Chronic Myeloid Leukemia. Benchchem.
  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. PMC.
  • Tips for detecting phosphoproteins by western blot. Proteintech Group.
  • Imatinib Mesylate Disrupts Cell Cycle Progression, Modifies the Nucleoskeleton and Suppresses Activation-Induced Transcription in Human T Cells. Blood.
  • What is the mechanism of Imatinib mesylate? Patsnap Synapse.
  • Imatinib and Nilotinib induce apoptosis of chronic myeloid leukemia cells through a Bim-dependant pathway modulated by cytokines. Taylor & Francis.
  • Activation of PDGFr-β Signaling Pathway after Imatinib and Radioimmunotherapy Treatment in Experimental Pancreatic Cancer. MDPI.
  • Imatinib induces H2AX phosphorylation and apoptosis in chronic myelogenous leukemia cells in vitro via caspase-3/Mst1 pathway. PMC.
  • Imatinib: A Breakthrough of Targeted Therapy in Cancer. PMC.
  • Imatinib blocks migration and invasion of medulloblastoma cells by concurrently inhibiting activation of platelet-derived growth factor receptor and transactivation of epidermal growth factor receptor. AACR Journals.
  • Imatinib‑induced apoptosis of gastric cancer cells is mediated by endoplasmic reticulum stress. Spandidos Publications.
  • Imatinib-induced apoptosis of gastric cancer cells is mediated by endoplasmic reticulum stress. PMC - NIH.
  • In vitro effects of imatinib on CD34+ cells of patients with chronic myeloid leukemia in the megakaryocytic crisis phase. PMC.
  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia MDPI.
  • Imatinib inhibits c-Kit-induced hypoxia-inducible factor-1α activity and vascular endothelial growth factor expression in small cell lung cancer cells. AACR Journals.
  • Procedure for detection of phosphorylated proteins in western blot : Abcam 제품 소개.
  • imatinib induces apoptosis: Topics by Science.gov.
  • [STI571: a summary of targeted therapy]. PubMed.
  • Imatinib therapy of chronic myeloid leukemia restores the expression levels of key genes for DNA damage and cell-cycle progression. PubMed.
  • Signal transduction pathway of the BCR-ABL fusion gene and Imatinib... ResearchGate.
  • Imatinib inhibits oral squamous cell carcinoma by suppressing the PI3K/AKT/mTOR signaling pathway. Journal of Cancer.
  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx.
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  • c-Kit receptors as a therapeutic target in cancer. OTT - Dove Medical Press.
  • Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant. Spandidos Publications.
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Sources

Exploratory

The Vanguard of Rational Drug Design: STI-571 and the Era of Targeted Cancer Therapy

The Paradigm Shift in Oncology For decades, the cornerstone of systemic cancer therapy relied on broad-spectrum cytotoxics and immunomodulators, which indiscriminately targeted rapidly dividing cells. The development of...

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Oncology

For decades, the cornerstone of systemic cancer therapy relied on broad-spectrum cytotoxics and immunomodulators, which indiscriminately targeted rapidly dividing cells. The development of STI-571 (Imatinib mesylate, commercially known as Gleevec/Glivec) fundamentally disrupted this paradigm. By specifically targeting the molecular driver of Chronic Myeloid Leukemia (CML)—the BCR-ABL fusion protein—STI-571 established the blueprint for precision oncology 1.

Molecular Pathogenesis & Pharmacodynamics

CML is characterized by the Philadelphia chromosome, a reciprocal translocation t(9;22)(q34;q11) that fuses the BCR gene with the ABL1 tyrosine kinase gene 2. The resulting BCR-ABL fusion protein is a constitutively active cytosolic tyrosine kinase that continuously phosphorylates downstream targets (e.g., STAT5, PI3K, RAS), driving unchecked leukemogenesis 3.

STI-571 was rationally designed as a competitive inhibitor that binds exclusively to the inactive conformation of the ABL kinase domain. By occupying the ATP-binding pocket, STI-571 prevents the transfer of phosphate groups to downstream substrates, thereby inducing apoptosis in BCR-ABL positive cells 2.

BCR_ABL_Signaling BCR_ABL BCR-ABL Kinase STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K/AKT BCR_ABL->PI3K RAS RAS/MAPK BCR_ABL->RAS ATP ATP ATP->BCR_ABL Activates STI571 STI-571 STI571->BCR_ABL Blocks ATP Pocket Proliferation Leukemogenesis STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Fig 1: STI-571 competitive inhibition of the BCR-ABL signaling cascade.

Quantitative Pharmacodynamics

While initially designed for BCR-ABL, STI-571 exhibits potent multi-kinase inhibition, notably against c-Kit and PDGFR. This cross-reactivity expanded its clinical utility to Gastrointestinal Stromal Tumors (GISTs) 4.

Target KinaseIn Vitro IC50 RangePrimary Clinical Indication
BCR-ABL (v-Abl/c-Abl) 38 nM – 0.6 µMChronic Myeloid Leukemia (CML)
c-Kit (CD117) 100 nM – 410 nMGastrointestinal Stromal Tumors (GIST) 5
PDGFR (α/β) 100 nM – 380 nMChronic Myelomonocytic Leukemia (CMML) 6

Self-Validating Experimental Methodologies

To rigorously validate STI-571 as an on-target kinase inhibitor, researchers utilize highly controlled in vitro and cellular assays. The protocols below outline the gold-standard methodologies, emphasizing the causality behind each procedural step.

Protocol 1: In Vitro Kinase Inhibition Assay (Solid-Phase)

This assay directly measures the ability of STI-571 to block ATP utilization by the BCR-ABL kinase [[7]]().

  • Cell Lysis & Preservation of Native Conformation: Lyse K562 cells (which endogenously express BCR-ABL) in a non-denaturing buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl) supplemented with protease inhibitors.

    • Causality: Denaturing agents like SDS would unfold the kinase domain, destroying the 3D architecture of the ATP-binding pocket required for STI-571 competitive binding 8.

  • Immunoprecipitation: Isolate BCR-ABL using anti-c-Abl antibodies conjugated to Protein A/G agarose beads.

    • Causality: Isolating BCR-ABL from other cellular kinases ensures that the measured radioactive decay is exclusively due to BCR-ABL activity, eliminating background noise.

  • Kinase Reaction: Resuspend beads in kinase buffer (20 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT) and add STI-571 at titrating concentrations (10 nM to 10 µM).

    • Causality: Mg2+ is a mandatory divalent cation cofactor for ATP coordination within the kinase cleft.

  • Substrate Phosphorylation & Detection: Initiate the reaction by adding 10 µM ATP spiked with[γ-32P]ATP and a peptide substrate (e.g., GST-SH3n-Abltide). Incubate at 30°C for 30 minutes, terminate the reaction, and quantify 32P incorporation via autoradiography.

    • Causality: The reduction in radioactive signal is directly proportional to the competitive displacement of ATP by STI-571.

Protocol 2: Ba/F3 Cellular Viability Assay (The Binary Readout System)

The murine pro-B cell line Ba/F3 is inherently dependent on Interleukin-3 (IL-3) for survival. This protocol establishes a self-validating system to prove STI-571 is not a broad-spectrum toxin 9.

  • Stable Transfection: Transfect Ba/F3 cells with the wild-type BCR-ABL gene.

    • Causality: Transfection bypasses the natural IL-3 dependency, making cellular survival entirely reliant on the constitutively active BCR-ABL signaling cascade.

  • IL-3 Withdrawal & Drug Treatment: Culture the transfected cells in IL-3-free media and expose them to varying concentrations of STI-571. Assess viability using a tritiated thymidine uptake assay.

    • Causality: Removing IL-3 isolates BCR-ABL as the sole survival driver. Cell death observed here indicates successful kinase inhibition.

  • The Self-Validating Control (IL-3 Add-back): Treat a parallel cohort of transfected cells with STI-571 in the presence of exogenous IL-3.

    • Causality: If STI-571 were a non-specific cytotoxic agent, the cells would die regardless. However, the rescue of viability upon IL-3 add-back definitively proves that STI-571 specifically targets BCR-ABL without causing generalized cellular toxicity.

BaF3_Assay BaF3 Ba/F3 Cells (IL-3 Dep.) Transfection BCR-ABL Transfection BaF3->Transfection Selection IL-3 Withdrawal Transfection->Selection Treatment STI-571 Treatment Selection->Treatment Assay Viability Readout Treatment->Assay

Fig 2: Self-validating Ba/F3 cellular assay workflow for BCR-ABL inhibitors.

Clinical Efficacy: The IRIS Trial

The clinical translation of STI-571 was cemented by the International Randomized Study of Interferon and STI571 (IRIS) trial, a phase III multicenter study comparing imatinib against the previous standard of care (interferon-alfa plus cytarabine) in newly diagnosed chronic-phase CML patients [[10]]().

The results were unprecedented. A 10-year follow-up of the IRIS trial demonstrated an estimated overall survival rate of 83.3% in the imatinib group, with an 82.8% complete cytogenetic response rate 11. Furthermore, patients who achieved a complete cytogenetic response at 12 months showed a significantly lower risk of disease progression to accelerated-phase CML or blast crisis 12. This trial definitively established targeted tyrosine kinase inhibitors as the first-line standard of care.

Acquired Resistance & Future Directions

Despite the overwhelming success of STI-571, clinical resistance can emerge, primarily driven by point mutations within the BCR-ABL kinase domain 2. The most notorious of these is the T315I "gatekeeper" mutation , where a threonine residue is substituted with a bulkier isoleucine. This single amino acid change sterically hinders the binding of STI-571 to the ATP pocket without affecting ATP binding itself 13. The discovery of these resistance mechanisms directly catalyzed the development of second- and third-generation inhibitors (e.g., Dasatinib, Nilotinib, Ponatinib), continuing the legacy of rational drug design initiated by STI-571.

References

  • Signal transduction inhibitor - STI571 - A new treatment for chronic myeloid leukemia (CML), which opens a new targeted approach to cancer therapy. ResearchGate. 1

  • STI-571: an anticancer protein-tyrosine kinase inhibitor. LSU School of Medicine. 2

  • The Story of Imatinib in GIST - a Journey through the Development of a Targeted Therapy. Karger. 3

  • Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval. PMC. 4

  • Imatinib mesylate, Tyrosine kinase inhibitor. Abcam. Link

  • Imatinib Mesylate (STI571 Mesylate) | c-Kit Inhibitor. MedChemExpress. 5

  • Imatinib (STI571) | Tyrosine Kinases Inhibitor. Selleck Chemicals. 6

  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. PMC. 7

  • Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity. Frontiers. 8

  • Characterization of compound 584, an Abl kinase inhibitor with lasting effects. Haematologica. 9

  • Five-year follow-up of patients receiving imatinib for chronic myeloid leukemia. SciSpace. 10

  • Imatinib safe and effective as long-term treatment for chronic myeloid leukemia: The IRIS trial. 2 Minute Medicine. 11

  • Imatinib demonstrates improved survival rates in patients with chronic myeloid leukemia. Managed Healthcare Executive. 12

  • BCR-ABL Point Mutations and TKI Treatment in CML Patients. JSciMed Central. 13

Sources

Protocols & Analytical Methods

Method

Application Note: Determining the IC50 of Imatinib in BCR::ABL1+ Leukemia Cell Lines

Scientific Rationale & Mechanism of Action Imatinib mesylate (Gleevec) represents a paradigm shift in targeted oncology, serving as the first signal transduction inhibitor (STI) deployed in a clinical setting[1]. It spec...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

Imatinib mesylate (Gleevec) represents a paradigm shift in targeted oncology, serving as the first signal transduction inhibitor (STI) deployed in a clinical setting[1]. It specifically targets the BCR::ABL1 fusion tyrosine kinase, the hallmark oncogenic driver of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML)[1].

Mechanistically, imatinib functions as a competitive inhibitor. It binds directly to the ATP-binding pocket of the BCR::ABL1 kinase domain, stabilizing the enzyme in its inactive conformation[1][2]. This blockade prevents the transfer of phosphate groups to downstream effector proteins (such as CRKL and STAT5), effectively severing the oncogenic signaling cascade and inducing apoptosis in leukemic cells[1][2].

MOA BCR_ABL BCR::ABL1 Fusion Kinase (Constitutively Active) Substrates Downstream Effectors (e.g., CRKL, STAT5) BCR_ABL->Substrates Phosphorylation Imatinib Imatinib Mesylate (TKI) Imatinib->BCR_ABL Competitive Inhibition (Stabilizes Inactive State) Apoptosis Apoptosis & Growth Arrest Imatinib->Apoptosis Induces ATP ATP Molecule ATP->BCR_ABL Binds ATP Pocket Proliferation Leukemic Cell Proliferation Substrates->Proliferation Oncogenic Signaling

Caption: Mechanism of Action: Imatinib competitively inhibits ATP binding to the BCR::ABL1 kinase domain.

Experimental Design & Self-Validating Systems

To accurately determine the half-maximal inhibitory concentration (IC50) of imatinib, the experimental design must be robust, sensitive, and self-validating.

  • Cell Line Selection: The K562 cell line, derived from a CML patient in blast crisis, serves as the gold-standard positive model due to its high expression of BCR::ABL1 and known sensitivity to imatinib[3][4]. To validate on-target specificity, a BCR::ABL1-negative cell line (e.g., HL-60) must be run in parallel as a negative control[3].

  • Assay Chemistry: The CellTiter-Glo® Luminescent Cell Viability Assay is utilized for quantification. This assay measures intracellular ATP, a universal indicator of metabolically active cells[5][6].

  • Causality of Assay Choice: Unlike wash-dependent colorimetric assays (e.g., MTT), CellTiter-Glo is a homogeneous "add-mix-measure" system[5][7]. It utilizes a proprietary thermostable luciferase to generate a stable "glow-type" luminescent signal[6][7]. Because ATP degrades within minutes in dead cells, this assay eliminates false positives from cellular debris, offering a highly sensitive readout with a Z'-factor routinely exceeding 0.9[6].

Expected Quantitative Outcomes

Based on established pharmacological profiling, researchers should expect the following IC50 ranges when exposing these cell lines to imatinib for 72 hours.

Cell LineBCR::ABL1 StatusExpected Imatinib IC50 (72h)Assay MethodPhenotype
K562 Positive500 nM – 750 nM[4][8]CellTiter-GloHighly Sensitive
TF-1 BCR/ABL Positive (Transfected)~ 500 nM[8]CellTiter-GloSensitive
HL-60 Negative> 10,000 nM (No effect)[3]CellTiter-GloResistant (Off-target)

Materials and Reagents

  • Cell Lines: K562 (ATCC® CCL-243™) and HL-60 (ATCC® CCL-240™).

  • Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compounds: Imatinib mesylate (10 mM stock dissolved in 100% DMSO).

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[5].

  • Consumables: 96-well opaque white flat-bottom tissue culture plates. (Expert Insight: White plates are strictly required to maximize luminescence reflection and prevent optical crosstalk between adjacent wells).

  • Equipment: Multimode microplate reader capable of luminescence detection; orbital shaker.

Step-by-Step Methodology

Workflow Step1 1. Cell Seeding Seed K562 & HL-60 in 96-well white plates Step2 2. Drug Treatment Add Imatinib (10-point serial dilution) Step1->Step2 Step3 3. Incubation 72 hours at 37°C, 5% CO2 Step2->Step3 Step4 4. Equilibration Equilibrate plates & reagent to RT (30 min) Step3->Step4 Step5 5. CellTiter-Glo Addition Add reagent, shake 2 min, incubate 10 min Step4->Step5 Step6 6. Data Acquisition Record luminescence & calculate IC50 Step5->Step6

Caption: Step-by-step experimental workflow for determining imatinib IC50 using CellTiter-Glo.

Day 0: Cell Seeding
  • Harvest K562 and HL-60 cells from exponential growth phase cultures. Ensure viability is >95% via Trypan Blue exclusion.

  • Dilute cells in complete RPMI-1640 medium to a concentration of 5.55 × 10⁴ cells/mL.

  • Dispense 90 µL of the cell suspension into the inner wells of a 96-well opaque white plate (yielding 5,000 cells/well ).

  • Fill the outer edge wells with 100 µL of PBS to mitigate evaporation (edge effect).

  • Incubate overnight at 37°C, 5% CO₂.

Day 1: Drug Dilution and Treatment
  • Prepare a 10-point, 3-fold serial dilution of imatinib in complete culture medium at 10X the final desired concentration .

    • Recommended final concentration range: 10 µM down to 0.5 nM.

  • Include a vehicle control (0.1% DMSO final) and a positive kill control (e.g., 10 µM Staurosporine).

  • Transfer 10 µL of the 10X drug dilutions to the corresponding wells containing 90 µL of cells (Total volume = 100 µL).

  • Incubate the plates for 72 hours at 37°C, 5% CO₂. (Expert Insight: A 72-hour window is critical. Kinase inhibitors do not cause immediate lysis; cells must undergo multiple division cycles for signaling inhibition to translate into metabolic collapse).

Day 4: CellTiter-Glo Assay & Data Acquisition
  • Critical Equilibration: Remove the 96-well plates and the CellTiter-Glo reagent from their respective incubators/storage and equilibrate to Room Temperature (RT) for 30 minutes [7]. Temperature gradients across the plate will cause uneven luciferase kinetics, severely skewing the dose-response curve[5].

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with culture medium)[7].

  • Place the plate on an orbital shaker and mix vigorously for 2 minutes to induce complete cell lysis[7].

  • Incubate the plate at RT for 10 minutes to stabilize the luminescent signal[7].

  • Record luminescence using a microplate reader with an integration time of 0.5 to 1.0 seconds per well.

Data Analysis & Troubleshooting (Expert Insights)

Self-Validation via Z'-Factor: Before calculating the IC50, validate the assay's robustness by calculating the Z'-factor using your vehicle control (100% viability) and positive kill control (0% viability). A Z'-factor ≥ 0.5 confirms excellent assay quality and reliable data.

IC50 Calculation:

  • Subtract the background luminescence (media only + CellTiter-Glo) from all sample wells.

  • Normalize the luminescence of drug-treated wells to the vehicle control wells (set as 100% viability).

  • Plot the normalized viability (%) against the log₁₀ of the imatinib concentration.

  • Utilize non-linear regression analysis (e.g., GraphPad Prism) using a 4-parameter logistic curve (variable slope) to interpolate the IC50 value.

If your K562 IC50 shifts significantly higher than the expected 500–750 nM range[4][8], check for spontaneous resistance mutations (e.g., T315I) or verify that your imatinib stock has not degraded due to repeated freeze-thaw cycles.

References

  • Title : Imatinib in Chronic Myeloid Leukemia: an Overview | Source : nih.gov | URL :1

  • Title : Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib | Source : researchgate.net | URL : 2

  • Title : CellTiter-Glo® Luminescent Cell Viability Assay Protocol | Source : promega.com | URL : 5

  • Title : CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin | Source : promega.com | URL : 7

  • Title : CellTiter-Glo™ Luminescent Cell Viability Assay | Source : promega.com | URL : 6

  • Title : Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases | Source : aacrjournals.org | URL : 3

  • Title : Association Between Imatinib-Resistant BCR-ABL Mutation-Negative Leukemia and Persistent Activation of LYN Kinase | Source : nih.gov | URL : 4

  • Title : Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells | Source : ashpublications.org | URL : 8

Sources

Application

Application Note: STI-571 Hydrochloride in Cell Culture – Preparation, Optimization, and Mechanistic Assays

Introduction & Mechanistic Grounding STI-571 (commonly known as Imatinib) is a paradigm-shifting small molecule inhibitor that selectively targets the ATP-binding site of specific tyrosine kinases, most notably Bcr-Abl,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

STI-571 (commonly known as Imatinib) is a paradigm-shifting small molecule inhibitor that selectively targets the ATP-binding site of specific tyrosine kinases, most notably Bcr-Abl, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR). In cell culture models, particularly those studying Chronic Myeloid Leukemia (CML), STI-571 serves as the gold-standard reagent for inducing targeted apoptosis and cell cycle arrest.

The Causality of Inhibition: Unlike broad-spectrum kinase inhibitors, STI-571 achieves its high specificity by binding exclusively to the inactive conformation of the c-Abl kinase domain. By occupying the cleft between the amino- and carboxy-terminal lobes, it competitively blocks ATP from binding 1. Consequently, the Bcr-Abl oncoprotein cannot autophosphorylate or phosphorylate its downstream substrates (such as Crkl and STAT5). This halts the PI3K/Akt survival pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-xL, which ultimately triggers apoptosis in Bcr-Abl-positive cells 2.

Mechanism STI STI-571 (Imatinib) BcrAbl Bcr-Abl Tyrosine Kinase (Inactive Conformation) STI->BcrAbl Competitive Binding (Blocks ATP) ATP ATP ATP->BcrAbl Normal Binding (Prevented) STAT5 STAT5 / Crkl BcrAbl->STAT5 Phosphorylation (Inhibited) Akt PI3K / Akt Pathway BcrAbl->Akt Activation (Inhibited) Proliferation Cell Proliferation STAT5->Proliferation Blocked Apoptosis Apoptosis Induction Akt->Apoptosis Removes Inhibition

Figure 1. Mechanism of Bcr-Abl inhibition by STI-571 and downstream apoptotic induction.

Reagent Preparation: Stock and Working Solutions

While STI-571 is available as both a mesylate and hydrochloride salt, the hydrochloride form (MW: ~530.1 g/mol ) is frequently used in specialized in vitro studies. Proper preparation is critical to ensure reproducible IC50 values.

Solvent Selection Causality: STI-571 hydrochloride is highly soluble in water (>50 mg/mL). However, we strongly mandate preparing primary stock solutions in cell-culture grade, anhydrous DMSO . Aqueous solutions of small molecule inhibitors are prone to spontaneous hydrolysis and microbial contamination over long-term storage. DMSO prevents degradation, avoids the need for sterile filtration (which can cause drug loss via membrane adsorption), and remains stable at -20°C for up to 6 months.

Table 1: Dilution Guide for a 10 mM Stock Solution (STI-571 Hydrochloride)
Target Stock ConcentrationMass of STI-571 HClVolume of 100% DMSOStorage Condition
10 mM 5.30 mg1.0 mLAliquot and store at -20°C
10 mM 10.60 mg2.0 mLAliquot and store at -20°C
10 mM 26.50 mg5.0 mLAliquot and store at -20°C

Note: Always verify the exact molecular weight on your specific batch's Certificate of Analysis, as hydration states can slightly alter the MW.

Cell Culture Models & Working Concentrations

STI-571 exhibits high potency in Bcr-Abl-driven cell lines. The K562 cell line (derived from a CML patient in blast crisis) is the universal positive control. When treating K562 cells, STI-571 not only halts proliferation but also significantly reduces Bcr-Abl-mediated Vascular Endothelial Growth Factor (VEGF) secretion 3.

To ensure your experimental setup is a self-validating system , you must run a parallel negative control using a Bcr-Abl-negative cell line, such as HL-60 . If your STI-571 treatment induces significant cell death in HL-60 cells at concentrations below 5 µM, your drug stock is either degraded, contaminated, or exhibiting off-target toxicity due to solvent concentration.

Table 2: Reference Working Concentrations for In Vitro Assays
Cell LineBcr-Abl StatusAssay TypeRecommended Working ConcentrationExpected Outcome
K562 Positive (+)Viability / Proliferation0.1 µM – 1.0 µMIC50 typically ~0.25 µM at 72h.
K562 Positive (+)Western Blot (Target Inhibition)1.0 µM – 5.0 µMNear-total loss of Crkl/STAT5 phosphorylation at 2-4h.
HL-60 Negative (-)Viability (Negative Control)0.1 µM – 5.0 µMMinimal to no cytotoxicity. Validates specificity.

Experimental Protocols

Workflow Powder STI-571 Powder Stock 10 mM Stock (in 100% DMSO) Powder->Stock Dissolve Aliquot Aliquot & Store (-20°C) Stock->Aliquot Prevent Freeze-Thaw Dilution Working Solution (Media Dilution) Aliquot->Dilution Fresh Prep Assay In Vitro Assays (Viability, Western Blot) Dilution->Assay Treat Cells (24-72h)

Figure 2. Standardized workflow from reagent preparation to in vitro assay execution.

Protocol A: Cell Viability & Proliferation Assay (Self-Validating Setup)

Causality Check: STI-571 primarily induces a G0/G1 cell cycle arrest before initiating apoptosis. Therefore, short-term assays (e.g., 24 hours) will drastically underestimate the drug's efficacy. A 72-hour incubation is mandatory for accurate IC50 determination.

  • Cell Seeding: Harvest K562 (target) and HL-60 (control) cells in the logarithmic growth phase. Seed at a density of 1 × 10⁴ cells/well in a 96-well plate using 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Drug Dilution: Prepare a 2X working solution cascade (0.2, 0.6, 2.0, 6.0, 20.0 µM) in complete culture media directly from the 10 mM DMSO stock. Critical Step: Ensure the final DMSO concentration in all wells (including the vehicle control) is normalized to 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Add 100 µL of the 2X drug solutions to the corresponding wells (final concentrations: 0.1, 0.3, 1.0, 3.0, 10.0 µM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Readout: Add 20 µL of MTT reagent (5 mg/mL) or CellTiter-Glo® per well. Incubate according to the manufacturer's instructions and read absorbance/luminescence.

  • Validation: Confirm that the IC50 for K562 is ~0.25 µM, while HL-60 viability remains >90% at 1.0 µM.

Protocol B: Western Blotting for Target Inhibition (Mechanistic Proof)

Causality Check: Cell death alone does not prove kinase inhibition. To definitively prove that STI-571 is hitting its target, you must measure the phosphorylation state of direct downstream targets (e.g., STAT5 or Crkl) shortly after treatment, before apoptosis degrades the cellular proteome. Furthermore, lysis buffers must contain phosphatase inhibitors; otherwise, endogenous phosphatases will strip the signal during extraction, yielding a false positive for drug efficacy.

  • Treatment: Seed K562 cells at 5 × 10⁵ cells/mL in 6-well plates. Treat with 1.0 µM STI-571 or 0.1% DMSO (vehicle) for exactly 4 hours.

  • Harvest & Wash: Pellet cells at 300 x g for 5 minutes. Wash once with ice-cold PBS.

  • Lysis: Resuspend the pellet in 100 µL of RIPA buffer strictly supplemented with 1X Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate (Na₃VO₄), and 10 mM Sodium Fluoride (NaF). Incubate on ice for 30 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Immunoblotting: Run 20 µg of total protein per lane on an SDS-PAGE gel. Probe with primary antibodies against Phospho-STAT5 (Tyr694) and Total STAT5 .

  • Validation: A successful assay will show a complete ablation of the Phospho-STAT5 band in the STI-571 treated lane, with the Total STAT5 band remaining equal to the vehicle control.

Troubleshooting & Resistance Mechanisms

If K562 cells demonstrate unexpected resistance to STI-571 (IC50 > 1.0 µM), consider the following:

  • Reagent Degradation: Ensure stocks have not been subjected to freeze-thaw cycles. Always use single-use aliquots.

  • Acquired Mutations: Prolonged sub-culturing in low doses of STI-571 can select for resistant clones. The most common clinical and in vitro resistance mechanism is the T315I mutation (a threonine to isoleucine substitution at position 315), which causes steric hindrance that physically blocks STI-571 from entering the ATP-binding pocket. Another notable mutation is Y253F in the P-loop, which dysregulates c-Abl and confers intrinsic resistance independent of phosphorylation states 4. If resistance is suspected, sequence the Abl kinase domain of your cell line.

References

  • STI-571: an anticancer protein-tyrosine kinase inhibitor. LSU School of Medicine.
  • CGP57148B (STI-571) induces differentiation and apoptosis and sensitizes Bcr-Abl–positive human leukemia cells to apoptosis due to antileukemic drugs. Blood - ASH Publications.
  • Imatinib Mesylate (STI-571) Reduces Bcr-Abl-Mediated Vascular Endothelial Growth Factor Secretion in Chronic Myelogenous Leukemia. AACR Journals.
  • Clinical resistance to the kinase inhibitor STI-571 in chronic myeloid leukemia by mutation of Tyr-253 in the Abl kinase domain P-loop. PMC - NIH.

Sources

Method

Application Note: Profiling Imatinib Mesylate Efficacy in the GIST-T1 Cell Line

Biological Context & Mechanistic Rationale Gastrointestinal stromal tumors (GISTs) are primarily driven by oncogenic gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. The GIST-T1 cell line, estab...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Context & Mechanistic Rationale

Gastrointestinal stromal tumors (GISTs) are primarily driven by oncogenic gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. The GIST-T1 cell line, established from a human patient, is the gold-standard in vitro model for highly sensitive, early-stage GISTs. It harbors a heterozygous 57-nucleotide in-frame deletion in exon 11 (V560_Y579del) of the KIT gene[1].

This specific exon 11 mutation disrupts the autoinhibitory juxtamembrane domain of the KIT receptor, leading to constitutive, ligand-independent autophosphorylation. This drives continuous downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways, promoting uncontrolled cellular proliferation and evasion of apoptosis[1][2].

Imatinib mesylate is a competitive ATP-binding inhibitor that locks the mutant KIT receptor in an inactive conformation. Because the exon 11 deletion in GIST-T1 destabilizes the active kinase conformation less than activation-loop mutations (e.g., exon 17), imatinib can bind with extremely high affinity, making GIST-T1 exceptionally sensitive to the drug[1][3].

Pathway Imatinib Imatinib Mesylate KIT Mutant KIT (Exon 11 del) Imatinib->KIT Blocks ATP binding Apoptosis Apoptosis Induction Imatinib->Apoptosis Triggers PI3K PI3K / AKT Pathway KIT->PI3K MAPK RAS / MAPK Pathway KIT->MAPK Survival Tumor Survival & Growth PI3K->Survival MAPK->Survival

Figure 1: Imatinib mesylate inhibits mutant KIT-driven PI3K and MAPK signaling in GIST-T1 cells.

Quantitative Pharmacological Profile

The sensitivity of GIST cell lines to imatinib is strictly dictated by their mutational landscape. GIST-T1 demonstrates profound sensitivity compared to lines with exon 13 mutations (GIST-882) or engineered resistant lines (GIST-T1/IM-R)[1][4].

Cell LineKIT / PDGFRA GenotypeImatinib IC₅₀Phenotypic Classification
GIST-T1 KIT Exon 11 (V560_Y579del)6.5 – 25 nMHighly Sensitive[1][4]
GIST-882 KIT Exon 13 (K642E)~750 nMModerately Sensitive[1]
GIST-T1/IM-R KIT Exon 11 + PDGFRA Exon 12127.1 nMAcquired Resistance[4]

Standardized Experimental Workflows

To ensure reproducible pharmacological profiling, experimental workflows must be treated as self-validating systems where every variable (seeding density, solvent concentration, endpoint timing) is tightly controlled.

Workflow Culture 1. Cell Culture (DMEM + 10% FBS) Seed 2. Cell Seeding (Log-phase) Culture->Seed Treat 3. Imatinib Treatment (Serial Dilution) Seed->Treat Viability 4a. Viability Assay (72h Endpoint) Treat->Viability 72h WB 4b. Western Blot (4h-24h Endpoint) Treat->WB 4h-24h

Figure 2: Standardized workflow for GIST-T1 imatinib treatment and downstream assays.

Protocol 3.1: GIST-T1 Cell Culture and Maintenance

GIST-T1 cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)[5][6].

  • Step 1: Thawing. Rapidly thaw cryovials in a 37°C water bath (approx. 90 seconds). Immediately transfer to 10 mL of pre-warmed culture medium and centrifuge at 200 × g for 5 minutes[7].

    • Causality: DMSO is highly toxic at room temperature. Rapid thawing and immediate centrifugation remove the cryoprotectant before it can induce osmotic shock or differentiate the cells.

  • Step 2: Culturing. Resuspend the pellet in fresh DMEM + 10% FBS and plate in a 100 mm dish. Incubate at 37°C with 5% CO₂[7].

  • Step 3: Subculturing. When cells reach 70–90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA for 4–6 minutes at 37°C. Split at a ratio of 1:6 to 1:8[7].

    • Causality: Subculturing before 100% confluency prevents contact inhibition, which can downregulate KIT expression and artificially alter the cells' baseline metabolic state and drug sensitivity.

Protocol 3.2: Imatinib Dose-Response Viability Assay (CCK-8 / WST-1)

To determine the IC₅₀ of imatinib, a 72-hour continuous exposure assay is the field standard[1][4].

  • Step 1: Seeding. Seed GIST-T1 cells at a density of 10,000 cells/well in a 96-well plate (100 µL volume)[5]. Incubate for 24 hours.

    • Causality: This specific density ensures that the untreated control wells remain in the exponential (log) growth phase at the 72-hour endpoint. Overgrown wells will exhaust the media, causing spontaneous apoptosis and compressing the assay's dynamic range.

  • Step 2: Drug Preparation. Prepare a 10 mM stock of imatinib mesylate in 100% DMSO. Create a 10-point serial dilution (e.g., 0.1 nM to 10 µM) in culture media.

  • Step 3: Treatment. Replace the media in the 96-well plate with the drug-containing media. Ensure the final DMSO concentration is identical across all wells (typically 0.1% v/v).

    • Causality: Normalizing the solvent concentration isolates the cytotoxic effect of imatinib from the background toxicity of DMSO, ensuring a self-validating control system.

  • Step 4: Endpoint Readout. After 72 hours, add 10 µL of CCK-8 or WST-1 reagent per well[5]. Incubate for 2–4 hours and measure absorbance at 450 nm. Calculate IC₅₀ using a non-linear regression model (e.g., variable slope, 4-parameter logistic curve)[4].

Protocol 3.3: Target Engagement via Western Blotting

To prove that imatinib is mechanistically active, researchers must evaluate the phosphorylation status of KIT and its downstream effectors[4][8].

  • Step 1: Seeding & Treatment. Seed cells in 6-well plates at 2 × 10⁵ cells/well. Treat with imatinib (e.g., 10 nM, 50 nM, 100 nM) for 4 to 24 hours[8].

    • Causality: Unlike viability assays which require 72 hours to observe cell death, kinase inhibition occurs within minutes to hours. Harvesting lysates at 4–24 hours captures the direct inhibition of p-KIT, p-AKT, and p-ERK before widespread apoptosis degrades the intracellular protein pool[4][8].

  • Step 2: Lysis. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are critical; without them, endogenous phosphatases will rapidly dephosphorylate KIT during lysis, yielding false-negative target engagement data.

  • Step 3: Immunoblotting. Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for total KIT, phospho-KIT (Tyr719), total AKT, phospho-AKT (Ser473), and a loading control (e.g., β-actin)[4][8].

Assay Validation & Quality Control

To maintain E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory workflows, implement the following systemic checks:

  • STR Profiling & Mycoplasma Testing: GIST-T1 cells should be authenticated via Short Tandem Repeat (STR) profiling and tested monthly for Mycoplasma. Mycoplasma contamination depletes nutrients and severely skews IC₅₀ values[8][9].

  • Passage Limits: Do not use cells beyond passage 30 for pharmacological assays. Extended passaging can lead to clonal selection of inherently resistant subpopulations, artificially inflating the imatinib IC₅₀.

References

1.1 - AACR Journals[1] 2. 7 - Cosmo Bio USA[7] 3.4 - PMC / NIH[4] 4.3 - SciSpace[3] 5.2 - Spandidos Publications[2] 6.5 - MDPI[5] 7.9 - AACR Journals[9] 8.8 - PMC / NIH[8] 9. 6 - PNAS[6]

Sources

Application

STI-571 hydrochloride protocol for Western blot analysis of p-Crkl

High-Resolution Assessment of BCR-ABL Kinase Inhibition: STI-571 Hydrochloride Protocol for Western Blot Analysis of p-Crkl As a surrogate biomarker for BCR-ABL kinase activity, the phosphorylation status of the Crk-like...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Assessment of BCR-ABL Kinase Inhibition: STI-571 Hydrochloride Protocol for Western Blot Analysis of p-Crkl

As a surrogate biomarker for BCR-ABL kinase activity, the phosphorylation status of the Crk-like protein (Crkl) is the gold standard for evaluating the efficacy of tyrosine kinase inhibitors like STI-571 (Imatinib) in Chronic Myeloid Leukemia (CML) models. This application note details the mechanistic rationale, self-validating experimental design, and highly optimized Western blot protocol required to accurately quantify p-Crkl inhibition.

Mechanistic Rationale: Why Target p-Crkl?

Directly measuring the autophosphorylation of the BCR-ABL fusion protein is technically prohibitive. At 210 kDa, BCR-ABL is difficult to transfer efficiently across membranes and is highly susceptible to proteolytic degradation during cell lysis[1].

By contrast, Crkl is a 39 kDa adaptor protein and a direct, highly abundant downstream substrate of BCR-ABL. In BCR-ABL-positive cells, Crkl is constitutively phosphorylated at Tyrosine 207 (Tyr207). Because this phosphorylation event is strictly dependent on BCR-ABL kinase activity, monitoring the p-Crkl/Total Crkl ratio provides a highly stable, stoichiometric readout of STI-571 target engagement and is heavily utilized to monitor imatinib resistance mechanisms[2].

Signaling STI STI-571 (Imatinib) BCRABL BCR-ABL Kinase STI->BCRABL Competes CRKL Crkl (Adaptor) BCRABL->CRKL Kinase Activity ATP ATP ATP->BCRABL Binds PCRKL p-Crkl (Tyr207) CRKL->PCRKL Phosphorylation PROLIF Leukemogenesis PCRKL->PROLIF Downstream Signaling

BCR-ABL signaling cascade and competitive inhibition by STI-571 targeting the ATP-binding pocket.

Designing a Self-Validating Assay System

A rigorous Western blot protocol must control for technical artifacts. By probing for both p-Crkl and Total Crkl on the exact same membrane, researchers create an internal normalization system. This ratio mathematically eliminates confounding variables such as unequal protein loading, variable transfer efficiency, or STI-571-induced apoptosis leading to global protein degradation. If STI-571 is functioning specifically as a kinase inhibitor, the p-Crkl signal will diminish dose-dependently while Total Crkl remains constant, validating the drug's specific mechanism of action[3].

Quantitative Data & Assay Specifications

Table 1: Expected Inhibition Profile of STI-571 in K562 Cells

STI-571 Concentration (µM) BCR-ABL Kinase Activity Expected p-Crkl/Total Crkl Ratio Cell Viability (48h)
0.0 (Vehicle Control) 100% 100% (Baseline) >98%
0.1 ~75% 70-80% ~90%
0.5 ~25% 20-30% ~60%
1.0 <10% <10% <40%

| 5.0 | Undetectable | Undetectable | <10% |

Table 2: Critical Reagents and Antibody Specifications

Reagent/Antibody Target / Function Working Concentration Causality / Purpose
STI-571 HCl BCR-ABL Kinase 0.1 - 5.0 µM Competitively blocks ATP binding.
Na₃VO₄ Tyrosine Phosphatases 1 mM Preserves p-Tyr207 during cell lysis.
Anti-p-Crkl (Tyr207) Active Kinase Signaling 1:1000 in 5% BSA Detects the phosphorylated substrate.

| Anti-Crkl | Total Crkl Protein | 1:1000 in 5% BSA | Internal loading and normalization control. |

Experimental Workflow & Protocol

Workflow TREAT 1. K562 Cell Treatment (STI-571 vs Vehicle, 2h) LYSIS 2. Phospho-Preservative Lysis (RIPA + Na3VO4 + NaF) TREAT->LYSIS PAGE 3. SDS-PAGE Separation (10% Polyacrylamide Gel) LYSIS->PAGE XFER 4. Membrane Transfer (PVDF, 0.2 µm pore size) PAGE->XFER BLOCK 5. Phospho-Optimized Blocking (5% BSA in TBST) XFER->BLOCK PROBE 6. Dual Immunoblotting (Anti-p-Crkl & Anti-Crkl) BLOCK->PROBE ECL 7. ECL Detection & Densitometry (Calculate p-Crkl/Total Crkl Ratio) PROBE->ECL

Step-by-step experimental workflow for Western blot analysis of p-Crkl following STI-571 treatment.

Step 1: Reagent Preparation and Cell Treatment
  • STI-571 Hydrochloride Stock : Reconstitute the powder in sterile DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Culture : Culture K562 cells (human CML, BCR-ABL positive) in RPMI-1640 supplemented with 10% FBS.

  • Treatment : Seed K562 cells at

    
     cells/mL. Treat with STI-571 at concentrations of 0 (DMSO vehicle), 0.1, 0.5, 1.0, and 5.0 µM for exactly 2 hours. Note: A 2-hour window is optimal for observing direct kinase inhibition before the onset of secondary apoptotic protein degradation.
    
Step 2: Phospho-Preservative Cell Lysis

Causality Check: The moment cellular compartmentalization is destroyed during lysis, endogenous phosphatases will rapidly dephosphorylate p-Crkl. Chemical neutralization of these enzymes is non-negotiable.

  • Harvest cells by centrifugation (300 x g, 5 min, 4°C) and wash once with ice-cold PBS.

  • Resuspend the pellet in ice-cold RIPA buffer supplemented immediately prior to use with 1 mM Sodium Orthovanadate (Na₃VO₄, inhibits tyrosine phosphatases), 1 mM Sodium Fluoride (NaF, inhibits serine/threonine phosphatases), and a 1x Protease Inhibitor Cocktail.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Quantify protein concentration using a BCA assay.

Step 3: SDS-PAGE and Membrane Transfer
  • Denature 20–30 µg of total protein lysate in 4x Laemmli sample buffer by boiling at 95°C for 5 minutes.

  • Resolve proteins on a 10% SDS-PAGE gel. The 39 kDa Crkl protein resolves optimally at this percentage, providing clear separation from lower molecular weight artifacts.

  • Transfer to a 0.2 µm PVDF membrane. Causality Check: PVDF is chosen over nitrocellulose for its superior protein retention and physical durability, which is essential for downstream stripping and reprobing.

Step 4: Phospho-Optimized Immunoblotting
  • Blocking : Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Causality Check: Never use non-fat dry milk when probing for phosphoproteins. Milk contains casein, a heavily phosphorylated protein that will cross-react with anti-phosphotyrosine antibodies, resulting in severe background noise.

  • Primary Antibody (p-Crkl) : Incubate the membrane with Anti-p-Crkl (Tyr207) primary antibody (1:1000 in 5% BSA/TBST) overnight at 4°C with gentle rocking.

  • Detection : Wash 3x in TBST, incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature, and develop using Enhanced Chemiluminescence (ECL).

  • Reprobing (Total Crkl) : Strip the membrane using a mild stripping buffer (pH 2.2) for 15 minutes, re-block with 5% BSA, and probe with Anti-Crkl primary antibody (1:1000) to establish the internal loading control.

Step 5: Data Interpretation

Utilize densitometry software (e.g., ImageJ) to quantify the band intensities. Calculate the ratio of p-Crkl to Total Crkl for each lane. Normalize the vehicle control ratio to 100%. A successful assay will demonstrate a sharp, dose-dependent decrease in this ratio, confirming the suppression of BCR-ABL activity by STI-571[4].

References

  • A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia - nih.gov -[Link]

  • Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib - nih.gov -[Link]

  • Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - nih.gov -[Link]

  • ABC transporter A3 facilitates lysosomal sequestration of imatinib and modulates susceptibility of chronic myeloid leukemia cell lines to this drug - haematologica.org - [Link]

Sources

Method

Application Notes and Protocols for the Use of STI-571 (Imatinib) Hydrochloride in Mouse Xenograft Models

For: Researchers, scientists, and drug development professionals. Introduction: A Targeted Approach to Cancer Therapy in Preclinical Models STI-571, commercially known as Imatinib Mesylate (Gleevec®), represents a paradi...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Targeted Approach to Cancer Therapy in Preclinical Models

STI-571, commercially known as Imatinib Mesylate (Gleevec®), represents a paradigm shift in cancer treatment, moving from broad-spectrum cytotoxic agents to targeted molecular therapies.[1] As a potent and selective inhibitor of specific protein-tyrosine kinases, STI-571 has revolutionized the treatment of certain cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[2][3][4] Its efficacy lies in its ability to block the signaling pathways that drive the proliferation of cancer cells.[4] Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are indispensable tools for evaluating the in vivo efficacy of targeted agents like STI-571.[5][6] This guide provides a comprehensive framework for the effective use of STI-571 hydrochloride in such preclinical models, emphasizing scientific integrity, experimental robustness, and ethical considerations.

Part 1: The Scientific Foundation of STI-571 Action

Mechanism of Action: Inhibiting the Engines of Oncogenesis

STI-571 functions as a competitive inhibitor at the ATP-binding site of several key tyrosine kinases.[2][7] This targeted inhibition blocks the downstream signaling cascades essential for tumor cell growth and survival.[2] The primary targets of STI-571 include:

  • BCR-ABL: This fusion protein, resulting from the Philadelphia chromosome translocation, is the hallmark of CML.[3][7] STI-571 effectively inhibits its constitutive kinase activity, leading to apoptosis in BCR-ABL positive cells.[3][4]

  • c-KIT: This receptor tyrosine kinase is frequently mutated and constitutively activated in GISTs.[2][8] STI-571 blocks the aberrant signaling from mutated c-KIT, thereby controlling tumor growth.[2][3]

  • Platelet-Derived Growth Factor Receptor (PDGF-R): STI-571 also inhibits PDGF-R, which plays a role in various malignancies and tumor angiogenesis.[2][9]

The targeted nature of STI-571 underscores the importance of selecting appropriate xenograft models that harbor these specific molecular drivers for meaningful preclinical evaluation.

Diagram 1: STI-571 Mechanism of Action

STI571_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-KIT c-KIT Substrate Substrate c-KIT->Substrate PDGF-R PDGF-R PDGF-R->Substrate BCR-ABL BCR-ABL BCR-ABL->Substrate ATP ATP STI-571 STI-571 STI-571->c-KIT STI-571->PDGF-R STI-571->BCR-ABL Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Caption: STI-571 competitively inhibits ATP binding to BCR-ABL, c-KIT, and PDGF-R, blocking downstream signaling.

Part 2: Designing a Robust In Vivo Xenograft Study

A well-designed xenograft study is crucial for obtaining reliable and reproducible data. This involves careful consideration of the animal model, tumor cell line, and experimental endpoints.

Selecting the Appropriate Xenograft Model

The choice of the tumor model is paramount and should be driven by the scientific question.

  • Cell Line-Derived Xenografts (CDX): These are established by subcutaneously or orthotopically implanting cultured cancer cells. They are highly reproducible and cost-effective. For STI-571 studies, it is critical to use cell lines with known sensitivity, such as K562 (CML) or GIST-T1 (GIST).[8][10]

  • Patient-Derived Xenografts (PDX): These models involve the direct implantation of patient tumor tissue into immunodeficient mice.[6] PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher translational relevance.[6]

Ethical Considerations in Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.[6][11][12] Key principles include:

  • The 3Rs (Replacement, Reduction, Refinement): Efforts should be made to replace animal studies with alternative methods where possible, reduce the number of animals used to the minimum required for statistical significance, and refine procedures to minimize animal suffering.[12]

  • Humane Endpoints: Clear criteria for humane endpoints, such as tumor size limits (e.g., not exceeding 1.5-2.0 cm in diameter or 10% of body weight), body weight loss, and clinical signs of distress, must be established and strictly followed.[13]

Experimental Workflow

A typical STI-571 xenograft study follows a structured workflow.

Diagram 2: Experimental Workflow for an STI-571 Xenograft Study

Xenograft_Workflow Cell_Culture 1. Cell Culture/ Tumor Preparation Implantation 2. Tumor Implantation (Subcutaneous/Orthotopic) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth & Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Initiation (STI-571 vs. Vehicle) Randomization->Treatment Monitoring 6. Efficacy Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis (Tumor Growth Inhibition, etc.) Endpoint->Analysis

Caption: A typical workflow for conducting an STI-571 mouse xenograft study.

Part 3: Detailed Protocols and Methodologies

Preparation and Formulation of STI-571 Hydrochloride

The solubility and stability of STI-571 are critical for consistent dosing.

Parameter Recommendation Rationale
Vehicle Sterile water or 0.9% saline. For oral gavage, a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a vehicle like PEG300, Tween 80, and water can be used.[14]Ensures biocompatibility and stability. Suspensions are often necessary for higher concentrations for oral administration.
Preparation Prepare fresh daily or store as aliquots at -20°C for short-term use. Protect from light.Imatinib solutions can be unstable over time. Fresh preparation minimizes degradation.
Concentration Varies depending on the dosing regimen. A common stock concentration is 10-50 mg/mL.Allows for accurate dosing volumes for mice of different weights.

Protocol 3.1.1: Preparation of STI-571 for Oral Gavage (10 mg/mL Suspension)

  • Weigh the required amount of STI-571 hydrochloride powder.

  • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Gradually add the STI-571 powder to the CMC solution while vortexing or stirring to ensure a uniform suspension.

  • Adjust the final volume with the CMC solution to achieve the target concentration of 10 mg/mL.

  • Store protected from light at 4°C for up to one week, vortexing thoroughly before each use.

Administration of STI-571

The route of administration should mimic the intended clinical use as closely as possible.

Route Typical Dosage Frequency Considerations
Oral Gavage (PO) 50-200 mg/kg[9][15][16][17][18]Once or twice dailyClinically relevant route. Requires proper technique to avoid aspiration.
Intraperitoneal (IP) 50-100 mg/kg[9]Once dailyBypasses first-pass metabolism, potentially leading to higher systemic exposure. Can cause local irritation.

Protocol 3.2.1: Oral Gavage Administration

  • Accurately weigh each mouse to determine the correct dosing volume.

  • Gently restrain the mouse.

  • Use a proper-sized, ball-tipped gavage needle.

  • Insert the needle into the esophagus and gently deliver the STI-571 suspension.

  • Monitor the mouse briefly after administration to ensure no adverse effects.

Tumor Implantation and Monitoring

Protocol 3.3.1: Subcutaneous Tumor Implantation

  • Harvest tumor cells during their exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or Matrigel at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.

  • Inject the cell suspension subcutaneously into the flank of the immunodeficient mouse.

  • Monitor the mice for tumor growth, typically starting 3-5 days post-implantation.

Protocol 3.3.2: Tumor and Animal Monitoring

  • Measure tumor dimensions using digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Record the body weight of each mouse at each measurement time point.

  • Observe the mice for any clinical signs of toxicity, such as changes in posture, activity, or grooming.

Part 4: Data Analysis and Interpretation

Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint. It is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Tumor Growth Delay: This measures the time it takes for tumors in the treated group to reach a predetermined size compared to the control group.

  • Survival Analysis: In studies with survival as an endpoint, Kaplan-Meier curves are used to compare the survival rates between groups.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

For a more in-depth understanding of STI-571's effects, PK/PD studies can be performed.

  • Pharmacokinetics (PK): This involves collecting blood and tumor tissue at various time points after dosing to determine the concentration of STI-571.[15][19][20] This helps in understanding the drug's absorption, distribution, metabolism, and excretion in the mouse model.[15][19]

  • Pharmacodynamics (PD): This involves analyzing tumor tissue to assess the inhibition of target kinases (e.g., by Western blotting for phosphorylated BCR-ABL or c-KIT).[20] This confirms that the drug is hitting its intended target in vivo.

Addressing Drug Resistance

Resistance to STI-571 can develop through various mechanisms, including:

  • Target Gene Amplification: Increased expression of BCR-ABL.[21]

  • Point Mutations: Mutations in the kinase domain of BCR-ABL or c-KIT that prevent STI-571 binding.[22]

  • Activation of Alternative Signaling Pathways.

Investigating these resistance mechanisms in relapsed tumors from xenograft studies can provide valuable insights for developing next-generation inhibitors or combination therapies.[23][24][25]

Conclusion: A Powerful Tool for Preclinical Drug Development

The use of STI-571 in mouse xenograft models is a powerful and well-established approach for evaluating its antitumor efficacy and understanding its mechanisms of action and resistance. By adhering to rigorous scientific principles, detailed protocols, and ethical guidelines, researchers can generate high-quality, reproducible data that can effectively guide the clinical development of this and other targeted cancer therapies.

References

  • What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. (2025, April 9).
  • Reduced exposure of imatinib after coadministr
  • Pharmacokinetics, Tissue Distribution and Bioavailability of Imatinib in Mice after Administration of a Single Oral and an Intravenous Bolus Dose | Request PDF - ResearchG
  • Basis for Dosing Time-Dependent Change in the Anti-Tumor Effect of Im
  • Annotation of FDA Label for imatinib and ABL1, BCR, FIP1L1, KIT, PDGFRA, PDGFRB.
  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC.
  • Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. Panel...
  • The development of imatinib as a therapeutic agent for chronic myeloid leukemia | Blood - ASH Public
  • Mechanisms of resistance imatinib (STI571)
  • Low Doses of Imatinib Induce Myelopoiesis and Enhance Host Anti-microbial Immunity.
  • Pharmacokinetic (PK) and pharmacodynamic properties of imatinib,...
  • Molecular mechanisms of resistance to STI571 in chronic myeloid leukemia - PubMed - NIH. (2002, July 15).
  • Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model - PubMed. (2024, September 19).
  • STI571 combined with vincristine greatly suppressed the tumor formation of multidrug-resistant K562 cells in a human-nude mice xenograft model - PubMed. (2006, June 5).
  • Mechanism of resistance to the ABL tyrosine kinase inhibitor STI571 in BCR/ABL-transformed hematopoietic cell lines - PubMed. (2000, June 1).
  • Formulation and In Vitro, In Vivo Evaluation of Effervescent Floating Sustained-Release Imatinib Mesyl
  • Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. (2002, August 1).
  • STI571 (Glivec) inhibits the interaction between c‐KIT and heat shock protein 90 of the gastrointestinal stromal tumor cell line, GIST‐T1 - PMC.
  • Development and characterization of imatinib-loaded PEG-ASA polymeric micelles and - D-Scholarship@Pitt. (2021, March 30).
  • Ethics and Animal Welfare Rules Outweigh Published Scientific D
  • STI571 SENSITIZES BREAST CANCER CELLS TO 5-FLUOROURACIL, CISPLATIN AND CAMPTOTHECIN IN A CELL TYPE-SPECIFIC MANNER - PMC.
  • Mechanisms of autoinhibition and STI-571/imatinib resistance revealed by mutagenesis of BCR-ABL - PubMed. (2003, March 21).
  • The Tyrosine Kinase Inhibitor Imatinib [STI571] Induces Regression of Xenografted Canine Mast Cell Tumors in SCID Mice - PubMed. (2007, April 15).
  • Formulation and In Vitro, In Vivo Evaluation of Effervescent Floating Sustained-Release Imatinib Mesyl
  • Monitoring, Clinical Scoring, and Intervention Points Guidelines for Flinders University Bio-Medical R
  • In vivo Pharmacokinetics and in vitro Release of Imatinib Mesylate-Loaded Liposomes for Pulmonary Delivery - Dove Medical Press. (2021, February 16).
  • Imatinib Mesylate Reduces Voiding Frequency in Female Mice With Acute Cyclophosphamide-Induced Cystitis - Frontiers. (2022, May 12).
  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019, July 8).
  • (PDF)
  • Molecular and chromosomal mechanisms of resistance to imatinib (STI571) therapy. (2026, February 23).
  • Establishment of a murine model for therapy-treated chronic myelogenous leukemia using the tyrosine kinase inhibitor STI571 - PubMed. (2001, November 1).
  • Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PMC. (2024, August 9).
  • STI571 Studies Help Validate Molecular Targeting in CML | CancerNetwork. (2024, March 11).
  • Guidelines for the welfare and use of animals in cancer research - PMC.
  • Imatinib (STI571) | Tyrosine Kinases Inhibitor | CAS 152459-95-5 | Selleck Chemicals. (2024, May 22).
  • STI571: a paradigm of new agents for cancer therapeutics. | Semantic Scholar.
  • Gleevec, Imkeldi (imatinib) dosing, indications, interactions, adverse effects, and more.
  • Treatment with imatinib improves drug delivery and efficacy in NSCLC xenografts - PubMed.
  • The use of imatinib (STI571)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Imatinib Mesylate Precipitation in Cell Culture Media

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with imatinib mesylate in in vitro models.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with imatinib mesylate in in vitro models. Imatinib is a potent tyrosine kinase inhibitor, but its physicochemical properties often lead to precipitation challenges in physiological buffers. This guide provides authoritative, mechanistic explanations and self-validating protocols to ensure the integrity of your experimental data.

Quantitative Data: Imatinib Mesylate Solubility Profile

Understanding the solubility limits of imatinib mesylate across different solvents is the first step in preventing precipitation. Below is a consolidated reference table for standard laboratory solvents:

SolventpH EnvironmentMax SolubilityPreparation Notes
100% DMSO N/A125 mg/mL (211.97 mM)Requires vortexing and sonication for complete dissolution[1].
Water Acidic (pH < 5.5)≥ 50 mg/mLHighly soluble; forms a dense, viscous gel at saturation.
PBS Neutral (~7.4)100 mg/mLRequires step-wise solvent addition and ultrasonic treatment[1].
Culture Media (DMEM/RPMI) Physiological (~7.4)Poor / Prone to precipitationRequires intermediate dilution and pre-warming of media[2].
FAQ & Troubleshooting Guide

Q1: Why does imatinib mesylate precipitate when diluted directly from a DMSO stock into DMEM or RPMI 1640? A1: The precipitation is driven by a combination of pH shifts and solvent dynamics. Imatinib mesylate is a salt that exhibits high solubility in acidic aqueous environments (pH < 5.5) and organic solvents like 2[2]. Standard cell culture media (e.g., DMEM, RPMI 1640) are buffered with sodium bicarbonate to maintain a physiological pH of ~7.4. When a highly concentrated DMSO stock is introduced rapidly into this neutral-to-alkaline environment, the sudden pH shift drastically alters the drug's ionization state, reducing its aqueous solubility. Concurrently, the rapid diffusion of the DMSO solvent into the bulk aqueous phase leaves the hydrophobic imatinib molecules without a solvating shell. This thermodynamic instability causes localized supersaturation and immediate crystallization, a phenomenon known as "solvent crash-out".

Q2: How can I prepare a stable working solution without precipitation? A2: To prevent localized supersaturation, you must control the rate of solvent diffusion and temperature. Follow this self-validating methodology:

  • Stock Preparation: Dissolve imatinib mesylate powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex and sonicate for 5 minutes until the solution is completely clear[1].

  • Media Pre-warming: Pre-warm the target cell culture medium to 37°C. Temperature shifts are a primary cause of precipitation; cold media drastically lowers the solubility threshold[3].

  • Intermediate Dilution: Do not add the DMSO stock directly to the bulk media. Prepare a 100× intermediate stock by diluting the DMSO stock into a small aliquot of slightly acidic PBS (pH 6.0) or pre-warmed media.

  • Dropwise Addition: Add the intermediate solution dropwise to the final culture vessel while continuously swirling to ensure rapid dispersion and prevent localized supersaturation.

  • Microscopic Validation (Self-Validating Step): Observe the medium under an inverted phase-contrast microscope at 10× or 20× magnification. The absence of needle-like or amorphous artifacts validates successful solvation and ensures the media is safe for assays[3].

Q3: My media turned cloudy after adding imatinib, but I filtered it through a 0.22 µm membrane. Is it still safe to use? A3: No. Filtering precipitated media physically removes the active pharmaceutical ingredient (API) from your solution. Consequently, the actual concentration of imatinib in your assay will be unknown and significantly lower than your target dose. This leads to irreproducible IC50 calculations and false-negative results in downstream signaling assays measuring4[4]. Discard the precipitated media and prepare a fresh batch.

Q4: Does the presence of Fetal Bovine Serum (FBS) affect imatinib solubility? A4: Yes. Serum proteins, such as albumin, can bind to imatinib, which generally helps maintain the drug in solution by acting as a carrier. However, if the final DMSO concentration exceeds 0.5% v/v, the solvent can denature these 3, causing them to co-precipitate with the drug[3]. Always maintain a final DMSO concentration of ≤ 0.1% v/v in your cell culture assays to prevent both protein precipitation and baseline solvent toxicity.

Visualizations

Workflow Step1 1. Weigh Imatinib Mesylate Step2 2. Dissolve in 100% DMSO (10 mM Stock) Step1->Step2 Step3 3. Vortex & Sonicate (Until Clear) Step2->Step3 Step4 4. Pre-warm Media to 37°C Step3->Step4 Step5 5. Intermediate Dilution (Dropwise in small volume) Step4->Step5 Step6 6. Final Addition to Bulk Media (Final DMSO ≤ 0.1%) Step5->Step6 Step7 7. Microscopic Validation (Check for Crystals) Step6->Step7

Caption: Workflow for the precipitation-free preparation and dilution of imatinib mesylate in culture media.

Pathway Imatinib Imatinib Mesylate Kinases Target Tyrosine Kinases (BCR-ABL, c-Kit, PDGFR) Imatinib->Kinases Competitive ATP Inhibition Signaling Downstream Signaling (STAT5, AKT, ERK) Kinases->Signaling Phosphorylation Blocked Proliferation Cell Proliferation & Survival Signaling->Proliferation Pathway Arrested Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Pro-survival Blocked (Induces Death)

Caption: Imatinib mesylate mechanism of action targeting BCR-ABL, c-Kit, and PDGFR signaling pathways.

References
  • Imatinib Mesylate Solubility Data, MedChemExpress. Available at: 1

  • Injectable Gamboge-Based In Situ Gel for Sustained Delivery of Imatinib Mesylate, MDPI. Available at: 2

  • Common Cell Culture Problems: Precipitates, Sigma-Aldrich. Available at: 3

  • Systematic workflow for crystallization process design for a polymorphic system: an experimental case study of imatinib mesylate, RSC Publishing. Available at: Link

  • Technical Support Center: Managing Imatinib Off-Target Effects, BenchChem. Available at: 4

Sources

Optimization

Optimizing STI-571 concentration to minimize off-target effects

The Mechanistic Reality of STI-571 Selectivity STI-571 (Imatinib) revolutionized targeted therapy by selectively inhibiting the constitutively active BCR-ABL fusion kinase in Chronic Myeloid Leukemia (CML). However, "sel...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Reality of STI-571 Selectivity

STI-571 (Imatinib) revolutionized targeted therapy by selectively inhibiting the constitutively active BCR-ABL fusion kinase in Chronic Myeloid Leukemia (CML). However, "selectivity" in kinase inhibition is a relative term, not an absolute one. Because STI-571 is an ATP-competitive inhibitor that binds to the inactive (DFG-out) conformation of the kinase domain, its structural pharmacophores can interact with unintended kinases that share similar inactive state topologies[1].

When researchers apply arbitrarily high concentrations of STI-571 (e.g., >5 µM) in in vitro assays to ensure "complete inhibition," they inadvertently force the molecule into lower-affinity kinase pockets. This polypharmacology disrupts unintended signaling networks, such as the DNA damage response via CHK1 or broad cellular signaling via YES1 and c-SRC[2]. To generate reproducible, artifact-free data, you must empirically define the therapeutic window—the concentration at which on-target engagement is maximized and off-target binding is negligible.

Quantitative Selectivity Profile

To rationally design your dose-response experiments, you must understand the binding affinities of STI-571 across the kinome. The table below summarizes the critical divergence between on-target and off-target IC50/affinity values.

Kinase TargetClassificationApproximate IC50 / AffinityBiological Implication of Inhibition
BCR-ABL Primary On-Target100 – 350 nMArrests CML proliferation; induces apoptosis[3].
c-KIT Primary On-Target~100 nMDisrupts stem cell factor signaling; GIST efficacy[4].
PDGFR Primary On-Target~100 nMReduces fibroblast/mesenchymal cell migration[4].
CHK1 Off-Target> 5.0 µMDisrupts cell cycle checkpoints and DNA damage repair[2].
YES1 Off-Target> 5.0 µMAlters tight junction formation and broad survival signaling[2].
c-SRC Off-Target> 10.0 µMGlobal disruption of focal adhesion and motility (2000x lower affinity than ABL)[1].

Troubleshooting FAQs: Diagnosing Assay Artifacts

Q1: I am observing significant cytotoxicity in my BCR-ABL negative control cell lines (e.g., HEK293T or MCF-7) when treating with 10 µM STI-571. Is my compound contaminated? Root Cause: Your compound is likely fine; your concentration is too high. At 10 µM, STI-571 exceeds its specific therapeutic window and begins binding off-target kinases like CHK1 and YES1, which undergo a ~2-fold decrease in ATP-binding affinity at high imatinib exposures[2]. This induces target-independent cytotoxicity. Solution: Cap your maximum in vitro concentration at 1–2 µM for BCR-ABL studies. If complete target inhibition is not achieved at 2 µM, investigate alternative resistance mechanisms (e.g., efflux pump overexpression or kinase domain mutations) rather than increasing the dose.

Q2: How can I definitively prove the phenotype I am observing is due to BCR-ABL inhibition and not a confounding off-target effect? Root Cause: Small molecule inhibitors alone cannot definitively prove gene-specific phenotypes due to inherent polypharmacology. Solution: You must build a self-validating experimental system using genetic rescue[5]. Introduce a plasmid expressing the T315I gatekeeper mutant of BCR-ABL into your cells. The T315I mutation disrupts a critical hydrogen bond, rendering the kinase highly resistant to STI-571[6]. If your observed phenotype (e.g., cell death) is rescued in the T315I-expressing cells treated with STI-571, the effect is genuinely on-target. If the cells still die, you are observing an off-target artifact.

Q3: I need to optimize the STI-571 dose for a new patient-derived CML cell line. Should I use cell viability (e.g., CellTiter-Glo) as my primary readout? Root Cause: Viability is a phenotypic endpoint, not a mechanistic one. It cannot distinguish between death caused by BCR-ABL inhibition and death caused by off-target toxicity. Solution: Use a direct downstream substrate for target engagement. For BCR-ABL, the gold standard is monitoring the phosphorylation status of CrkL (Y207) . The optimal dose is the lowest concentration that eliminates p-CrkL signal while maintaining viability in a parallel BCR-ABL negative control line.

Pathway and Workflow Visualizations

Pathway cluster_ontarget On-Target Window (0.1 - 1.0 µM) cluster_offtarget Off-Target Toxicity (>5.0 µM) STI571 STI-571 (Imatinib) BCRABL BCR-ABL / c-KIT STI571->BCRABL High Affinity binding STI571->BCRABL SRC CHK1 / YES1 / c-SRC STI571->SRC Low Affinity binding STI571->SRC CrkL p-CrkL / STAT5 BCRABL->CrkL Phosphorylates Survival Cell Proliferation CrkL->Survival Drives DNA DNA Damage Response SRC->DNA Regulates Tox Cytotoxicity / Artifacts DNA->Tox Disruption causes

Figure 1: Concentration-dependent divergence of STI-571 on-target efficacy vs. off-target toxicity.

Workflow Start 1. Seed Target & Control Cells Titration 2. Log Titration (0.01 µM to 10 µM STI-571) Start->Titration Biomarker 3. Multiplex Readout (p-CrkL Western + Viability Assay) Titration->Biomarker Decision 4. Is p-CrkL inhibited with no toxicity in control cells? Biomarker->Decision Validate 5a. Proceed to Genetic Rescue (T315I Mutant) Decision->Validate Yes (Sweet Spot Found) Reduce 5b. Off-Target Detected: Reduce Dose or Change TKI Decision->Reduce No (Toxicity Observed)

Figure 2: Self-validating experimental workflow for optimizing STI-571 assay concentrations.

Step-by-Step Methodologies

Protocol A: Multiplexed Target Engagement & Viability Assay

Causality: This protocol ensures that the concentration chosen actively inhibits the kinase domain without triggering generalized cell death pathways.

  • Cell Seeding: Seed your BCR-ABL+ cell line (e.g., K562) and a BCR-ABL- control line (e.g., HL-60) at

    
     cells/well in 96-well plates (for viability) and 
    
    
    
    cells/well in 6-well plates (for protein extraction).
  • Drug Titration: Prepare a 10 mM stock of STI-571 in DMSO. Perform a 1:3 serial dilution to create a treatment range from 10 µM down to 0.003 µM. Ensure final DMSO concentration remains constant (≤0.1%) across all wells.

  • Incubation: Treat cells for 2 hours (for target engagement/phosphorylation status) and 72 hours (for viability). Note: Phosphorylation changes occur rapidly; waiting 72 hours for a Western blot will result in confounding apoptotic signaling.

  • Viability Readout (72h): Add CellTiter-Glo reagent. Luminescence in the control line must remain >90% compared to vehicle. If control line viability drops, your dose is too high.

  • Target Engagement Readout (2h): Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Perform a Western Blot probing for p-CrkL (Tyr207) and Total CrkL.

  • Data Synthesis: Plot the IC50 for p-CrkL inhibition vs. the IC50 for viability. Select the concentration that provides >90% p-CrkL clearance but is at least 1-log below the control cell line's viability IC50.

Protocol B: Genetic Rescue via T315I Mutation

Causality: Using a structurally resistant mutant isolates the biological variable strictly to the drug-target interaction, ruling out polypharmacology[5].

  • Vector Preparation: Obtain a lentiviral vector expressing the BCR-ABL gene harboring the T315I mutation (Threonine to Isoleucine at position 315).

  • Transduction: Transduce your target cell line to stably express the T315I mutant. Select with appropriate antibiotics (e.g., Puromycin) for 7 days.

  • Validation: Confirm T315I expression via sequencing or specific mutant antibodies.

  • STI-571 Challenge: Treat both Wild-Type (WT) and T315I-expressing cells with your optimized STI-571 concentration (determined in Protocol A).

  • Interpretation:

    • Result A: WT cells die, T315I cells survive = Confirmed On-Target Effect.

    • Result B: Both WT and T315I cells die = Confirmed Off-Target Toxicity. You must lower the concentration or switch to an alternative scaffold (e.g., Ponatinib, though noting its own distinct off-target profile)[6].

References

  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC National Institutes of Health (NIH) URL:[Link]

  • Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells Analytical Chemistry (ACS Publications) URL:[Link]

  • BCR ABL Kinase Inhibitors for Cancer Therapy International Journal of Pharmaceutical Sciences and Drug Research URL:[Link]

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - PMC National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Imatinib's Off-Target Kinase Inhibition

Welcome to the technical support resource for researchers utilizing imatinib. This guide is designed to provide you with troubleshooting strategies and frequently asked questions (FAQs) to effectively identify, understan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing imatinib. This guide is designed to provide you with troubleshooting strategies and frequently asked questions (FAQs) to effectively identify, understand, and mitigate off-target kinase inhibition in your experiments. Our goal is to ensure the scientific integrity of your results by providing you with the expertise to navigate the complexities of imatinib's selectivity.

Introduction

Imatinib is a cornerstone of targeted therapy, renowned for its efficacy in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, as well as the receptor tyrosine kinases c-KIT and PDGFRA.[2][3] However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, imatinib can interact with a range of other kinases, leading to off-target effects that can confound experimental results.[4] Understanding and accounting for these off-target interactions is paramount for accurate data interpretation and the generation of robust, publishable findings.

This support center will equip you with the knowledge and protocols to confidently address these challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing a phenotype in our imatinib-treated cells that is inconsistent with the known function of its primary target (e.g., BCR-Abl). Could this be an off-target effect?

A1: Yes, this is a strong possibility. Imatinib is known to inhibit several other kinases with varying potency, including but not limited to DDR1, NQO2, and members of the Src family of kinases.[5][6] If your experimental system expresses these alternative targets, the observed phenotype could be a direct result of their inhibition. For example, inhibition of PDGFR signaling can influence cell migration and proliferation, while c-Kit inhibition is known to affect cell survival and differentiation.[7]

Q2: What are the most common off-target kinases of imatinib that I should be aware of?

A2: Beyond its primary targets, researchers should be aware of imatinib's inhibitory activity against a panel of other kinases. The following table summarizes the inhibitory concentrations (IC50) of imatinib against its primary targets and some notable off-targets. This data is critical for designing experiments and interpreting results.[8]

Target KinaseIC50 (nM)Primary/Off-TargetPotential Biological Implication of Inhibition
BCR-ABL 25-100PrimaryInhibition of CML cell proliferation, induction of apoptosis.[9]
c-KIT 100-200PrimaryInhibition of GIST cell proliferation, induction of apoptosis.[10]
PDGFRA/B 100-200PrimaryInhibition of cell growth and survival in tumors driven by PDGFR mutations.[11]
DDR1 38Off-TargetModulation of cell adhesion, migration, and extracellular matrix remodeling.[8]
NQO2 18Off-TargetPotential role in cellular protection against oxidative stress.[8]
LCK >10,000Off-TargetT-cell signaling and activation.[6]
SRC >10,000Off-TargetRegulation of cell growth, differentiation, and survival.[6]

Note: IC50 values can vary depending on the assay conditions.

Q3: How can we definitively confirm whether an observed phenotype is due to an on-target or off-target effect of imatinib?

A3: Distinguishing between on-target and off-target effects is a critical step for validating your findings. A multi-pronged approach is the most robust strategy:

  • Use of an Alternative Inhibitor: Employ a structurally distinct inhibitor that targets your primary kinase of interest but has a different off-target profile.[7] If the phenotype is recapitulated with this second inhibitor, it strongly suggests an on-target effect. Conversely, if the phenotype is unique to imatinib treatment, an off-target mechanism is likely.

  • Genetic Knockdown/Knockout: Utilize techniques like siRNA or CRISPR/Cas9 to specifically reduce or eliminate the expression of the primary target.[7][12] If this genetic perturbation phenocopies the effect of imatinib, it provides compelling evidence for an on-target mechanism.

  • Rescue Experiments: In cells expressing the target, introduce a mutated, imatinib-resistant version of the kinase. If this mutated kinase rescues the phenotype in the presence of imatinib, it confirms an on-target effect.[7]

  • Dose-Response Analysis: On-target effects should manifest at lower concentrations of imatinib, consistent with its IC50 for the primary target.[7] Off-target effects typically require higher concentrations of the drug.

Troubleshooting Guide

This section addresses specific experimental scenarios and provides step-by-step guidance to troubleshoot potential off-target effects.

Scenario 1: Unexpected Anti-Migratory Phenotype in a BCR-ABL Negative Cell Line

  • Problem: You are studying a cancer cell line that does not express the BCR-ABL fusion protein. Upon treatment with imatinib, you observe a significant decrease in cell migration, a phenotype you did not anticipate.

  • Possible Cause: Your cells likely express PDGFR, and the observed phenotype is due to the off-target inhibition of PDGFR signaling by imatinib.[7]

  • Troubleshooting Steps:

    • Confirm PDGFR Expression: Perform a western blot or qPCR to verify the expression of PDGFR-α and PDGFR-β in your cell line.

    • Use a PDGFR-Specific Inhibitor: Treat your cells with a selective PDGFR inhibitor that does not target BCR-Abl. If you observe the same anti-migratory phenotype, it strongly suggests the effect is mediated through PDGFR.[7]

    • Stimulate the PDGFR Pathway: In the presence of imatinib, treat the cells with the PDGFR ligand, PDGF-BB. If the inhibitory effect of imatinib on migration is partially or fully rescued, this further implicates the PDGFR pathway.[7]

Scenario 2: Unexpected Apoptosis in a c-Kit Positive, BCR-Abl Negative Cell Line

  • Problem: You are using imatinib as a tool compound in a cell line that is positive for c-Kit but negative for BCR-Abl. You observe a higher-than-expected level of apoptosis.

  • Possible Cause: The observed apoptosis is likely an on-target effect of imatinib on c-Kit, which plays a crucial role in cell survival in certain contexts.[7]

  • Troubleshooting Steps:

    • Verify c-Kit Phosphorylation Status: Perform a western blot to assess the phosphorylation of c-Kit and its downstream effectors (e.g., Akt, ERK) in the presence and absence of imatinib. A decrease in phosphorylation will confirm target engagement.[7]

    • Utilize a Different c-Kit Inhibitor: Treat the cells with another c-Kit inhibitor with a different chemical structure. If a similar apoptotic response is observed, it validates that the effect is due to c-Kit inhibition.[7]

    • Stimulate the c-Kit Pathway: Treat the cells with Stem Cell Factor (SCF), the ligand for c-Kit, in the presence of imatinib. A partial rescue from apoptosis would further point to the involvement of the c-Kit signaling pathway.[7]

Experimental Protocols for Off-Target Identification

For researchers seeking to proactively identify novel off-targets of imatinib in their specific experimental system, several advanced proteomic techniques can be employed.

Chemical Proteomics (Kinobeads)

This powerful method identifies direct protein-ligand interactions from a complex cell lysate.[5]

G cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Mass Spectrometry Analysis CellLysate Cell Lysate Incubation Incubation CellLysate->Incubation Imatinib Imatinib (Competitor) Imatinib->Incubation Kinobeads Kinobeads (Immobilized broad-spectrum kinase inhibitors) Kinobeads->Incubation Wash Wash Incubation->Wash Elution Elution Wash->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS Analysis Data Analysis (Identify and Quantify Bound Kinases) LCMS->Analysis

Caption: Workflow for identifying imatinib off-targets using chemical proteomics.

Protocol:

  • Cell Lysis: Prepare a native protein lysate from your cells of interest.

  • Competitive Binding: Incubate the lysate with varying concentrations of free imatinib.

  • Affinity Capture: Add "kinobeads," which are sepharose beads derivatized with a cocktail of non-selective kinase inhibitors, to the lysate.[13] Kinases not bound by imatinib will bind to the kinobeads.

  • Wash and Elute: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Mass Spectrometry: Identify and quantify the eluted proteins using LC-MS/MS.

  • Data Analysis: Proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of imatinib are identified as its targets or off-targets.[14]

Phosphoproteomics

This approach identifies changes in kinase signaling networks upon imatinib treatment.[15]

G cluster_0 Cell Treatment & Lysis cluster_1 Phosphopeptide Enrichment cluster_2 Mass Spectrometry & Data Analysis Control Control Cells Lysis Cell Lysis & Protein Digestion Control->Lysis ImatinibTreated Imatinib-Treated Cells ImatinibTreated->Lysis Enrichment Phosphopeptide Enrichment (e.g., TiO2, IMAC) Lysis->Enrichment LCMS LC-MS/MS Enrichment->LCMS Analysis Data Analysis (Identify & Quantify Phosphorylation Changes) LCMS->Analysis Pathway Pathway Analysis Analysis->Pathway

Caption: Workflow for phosphoproteomic analysis of imatinib's effects.

Protocol:

  • Cell Treatment: Treat your cells with imatinib or a vehicle control.

  • Lysis and Digestion: Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • Mass Spectrometry: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation sites.[16]

  • Data Analysis: A significant change in the phosphorylation of a kinase or its substrate upon imatinib treatment suggests it may be an off-target.

Mitigating Off-Target Effects: A Summary of Best Practices

G cluster_0 Experimental Design cluster_1 Orthogonal Validation cluster_2 Direct Target Engagement Mitigation Mitigating Off-Target Effects DoseResponse Use Lowest Effective Concentration Mitigation->DoseResponse Controls Appropriate Controls (e.g., vehicle, inactive analog) Mitigation->Controls AltInhibitor Structurally Different Inhibitor Mitigation->AltInhibitor Genetic Genetic Perturbation (siRNA, CRISPR) Mitigation->Genetic CETSA Cellular Thermal Shift Assay (CETSA) Mitigation->CETSA PhosphoWestern Phospho-Specific Western Blot Mitigation->PhosphoWestern

Caption: Key strategies for mitigating imatinib's off-target effects.

References

  • Rudolf, J., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available from: [Link]

  • Azfar, M., et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available from: [Link]

  • Huang, T., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Royal Society of Chemistry. Available from: [Link]

  • Schirle, M., et al. (2012). Kinase inhibitor profiling using chemoproteomics. PubMed. Available from: [Link]

  • Schirle, M., et al. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. Springer Nature Experiments. Available from: [Link]

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. Available from: [Link]

  • Welsh, N. (2018). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? PMC. Available from: [Link]

  • PharmGKB. (n.d.). Annotation of FDA Label for imatinib and ABL1, BCR, FIP1L1, KIT, PDGFRA, PDGFRB. PharmGKB. Available from: [Link]

  • Boichuk, S., et al. (2021). Early and Next-Generation KIT/PDGFRA Kinase Inhibitors and the Future of Treatment for Advanced Gastrointestinal Stromal Tumor. Frontiers. Available from: [Link]

  • GSC Online Press. (2023). Imatinib mesylate: Recent drug used in oncology. GSC Online Press. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates. (a) Heatmaps of... ResearchGate. Available from: [Link]

  • Chen, Y., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC. Available from: [Link]

  • Bica, V., et al. (2025). Phosphoproteomics reveals novel BCR::ABL1-independent mechanisms of resistance in chronic myeloid leukemia. bioRxiv. Available from: [Link]

  • ResearchGate. (n.d.). Phosphoproteomics analysis and functional characterization of sensitive... ResearchGate. Available from: [Link]

  • Ferreira, R., et al. (2013). Quantitative- and Phospho-Proteomic Analysis of the Yeast Response to the Tyrosine Kinase Inhibitor Imatinib to Pharmacoproteomics-Guided Drug Line Extension. PMC. Available from: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Imatinib mesylate? Patsnap Synapse. Available from: [Link]

  • van der Meer, T., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available from: [Link]

  • Iqbal, N., & Iqbal, N. (2014). Imatinib: A Breakthrough of Targeted Therapy in Cancer. PMC. Available from: [Link]

  • Berginski, M. E., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC. Available from: [Link]

  • Creative Bioarray. (n.d.). From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Creative Bioarray. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. Available from: [Link]

  • bioRxiv. (2025). LIN28A-Dependent Kinome and Phosphoproteome Reprogramming Promotes Imatinib Resistance. bioRxiv. Available from: [Link]

  • Gokhale, P. C., et al. (2010). Novel imatinib derivatives with altered specificity between Bcr-Abl and FMS, KIT, and PDGF receptors. PubMed. Available from: [Link]

  • Marfe, G., et al. (2022). Overcoming resistance mechanisms to kinase inhibitors. Dove Medical Press. Available from: [Link]

  • Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available from: [Link]

  • bioRxiv. (2026). Revealing imatinib-kinase specificity via analyzing changes in protein dynamics and computing molecular binding affinity. bioRxiv. Available from: [Link]

  • American Association for Cancer Research. (2007). Novel compounds with antiproliferative activity against imatinib-resistant cell lines. American Association for Cancer Research. Available from: [Link]

  • Druker, B. J. (2002). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood. Available from: [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available from: [Link]

  • Heinrich, M. C., et al. (2003). Kinase Mutations and Imatinib Response in Patients With Metastatic Gastrointestinal Stromal Tumor. Journal of Clinical Oncology. Available from: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Available from: [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare. Available from: [Link]

  • Naeem, M., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC. Available from: [Link]

  • Jabbour, E., et al. (2007). Strategies for overcoming imatinib resistance in chronic myeloid leukemia. PubMed. Available from: [Link]

  • Galli, E., et al. (2020). Immunological off-target effects of imatinib. PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Best Practices for Long-Term Storage of STI-571 Hydrochloride Solutions

Welcome to the technical support center for STI-571 hydrochloride, also known as Imatinib hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for STI-571 hydrochloride, also known as Imatinib hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of your STI-571 solutions through proper long-term storage. Adhering to these best practices is critical for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing STI-571 hydrochloride stock solutions?

A1: The choice of solvent is crucial for the solubility and stability of your STI-571 stock solution.

  • Dimethyl sulfoxide (DMSO) is the most common and highly recommended solvent for initial stock solution preparation.[1][2] STI-571 hydrochloride is readily soluble in DMSO at concentrations as high as 100 mg/mL.[3][4] For a 10 mM stock solution, you can reconstitute 5 mg of lyophilized STI-571 in 847.9 μl of DMSO.[1] It is important to use fresh, anhydrous DMSO, as moisture can reduce solubility.[5]

  • Water can also be used, with reported solubility up to 200 mg/mL.[3][4] However, the aqueous solubility of imatinib mesylate (a common salt form) is pH-dependent, with higher solubility in acidic conditions (pH < 5.5).[2][4] If you choose water, it is recommended to dilute it to the working solution and then sterilize it by filtration (0.22 μm filter) before use.[6][7] Aqueous solutions are not recommended for storage beyond one day.[2]

  • Ethanol is generally not recommended as STI-571 is poorly soluble in it.[1][3][4]

Q2: What is the optimal temperature for long-term storage of STI-571 solutions?

A2: The storage temperature significantly impacts the stability of STI-571 solutions.

  • For DMSO stock solutions , the recommended long-term storage temperature is -20°C or -80°C .[1][6][8] At -20°C, the solution is stable for up to 3 months.[1][2][9] For longer-term storage, -80°C is preferable, with stability reported for up to 6 months.[6][7]

  • Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh.[2] If temporary storage is necessary, it should be for no longer than a day.[2]

  • Lyophilized powder should be stored at -20°C, desiccated, and protected from light. In this form, it is stable for up to 24 months.[1][2]

Q3: How should I handle and aliquot my STI-571 stock solution to maintain its integrity?

A3: Proper handling and aliquoting are essential to prevent degradation and contamination.

  • Aliquotting: To avoid multiple freeze-thaw cycles, which can lead to a loss of potency, it is highly recommended to aliquot the stock solution into smaller, single-use volumes upon preparation.[1][2][7]

  • Protection from Light: STI-571 is light-sensitive. Store solutions in light-protecting tubes or wrap the tubes in foil.[1]

  • Desiccation: For lyophilized powder and solutions stored at -20°C, keeping them in a desiccated environment is crucial to prevent moisture absorption, which can affect stability.[1]

Q4: Can I store my working dilutions?

A4: It is generally not recommended to store working dilutions for extended periods. Prepare fresh working solutions from your frozen stock for each experiment to ensure consistency and accuracy. If you need to store them for a short period (e.g., during an experiment), keep them at 4°C.[10]

Troubleshooting Guide

Problem: My STI-571 solution has precipitated after thawing.
  • Possible Cause 1: Solvent Saturation. The concentration of your stock solution might be too high for the storage temperature.

    • Solution: Gently warm the solution in a 37°C water bath and sonicate to aid dissolution.[6] For future preparations, consider preparing a slightly lower concentration stock solution.

  • Possible Cause 2: Moisture Contamination in DMSO. Water absorbed by DMSO can reduce the solubility of STI-571.[5]

    • Solution: Always use fresh, anhydrous DMSO for preparing your stock solutions. Ensure that the storage vials are tightly sealed to prevent moisture entry.

Problem: I am observing inconsistent results in my experiments.
  • Possible Cause 1: Degradation due to Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing your stock solution can lead to degradation and a decrease in the effective concentration.

    • Solution: As mentioned in the best practices, always aliquot your stock solution into single-use volumes immediately after preparation.[1][2][7]

  • Possible Cause 2: pH-dependent Instability in Aqueous Solutions. STI-571 shows significant degradation at neutral pH.[11]

    • Solution: If you are using aqueous-based buffers for your experiments, be aware of the pH. Imatinib is more stable in acidic conditions (pH < 5.5).[2][4] For cellular assays, the short exposure time in neutral culture media is generally acceptable, but prolonged incubation should be carefully considered.

Problem: My lyophilized powder appears clumpy or discolored.
  • Possible Cause: Improper Storage. Exposure to moisture and/or light can cause the lyophilized powder to degrade.

    • Solution: Discard the powder as its integrity may be compromised. Always store lyophilized STI-571 at -20°C in a desiccated and light-protected environment.[1]

Quantitative Data Summary

ParameterSolventConcentrationStorage TemperatureStabilityReference
Solubility DMSOup to 100 mg/mLN/AHigh[3][4]
Waterup to 200 mg/mL (pH dependent)N/AHigh (acidic pH)[2][3][4]
EthanolPoorly solubleN/ALow[1][3]
Long-Term Stability DMSO SolutionStock Concentration-20°CUp to 3 months[1][2][9]
DMSO SolutionStock Concentration-80°CUp to 6 months[6][7]
Aqueous SolutionWorking Concentration4°C≤ 1 day[2]
Lyophilized PowderN/A-20°C (desiccated, dark)24 months[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM STI-571 Hydrochloride Stock Solution in DMSO

Materials:

  • STI-571 hydrochloride (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized STI-571 hydrochloride and the anhydrous DMSO to equilibrate to room temperature.

  • In a sterile environment (e.g., a laminar flow hood), carefully open the vial of STI-571.

  • To prepare a 10 mM stock solution, reconstitute 5 mg of STI-571 (Molecular Weight: 589.71 g/mol for the mesylate salt) in 847.9 μL of anhydrous DMSO.[1] Adjust the volume of DMSO based on the amount of STI-571 provided by your supplier.

  • Gently vortex the solution until the powder is completely dissolved. If necessary, brief warming at 37°C can aid dissolution.

  • Aliquot the stock solution into single-use volumes (e.g., 10-20 μL) in sterile, light-protecting microcentrifuge tubes.

  • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and your initials.

  • Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[1][2][6][7]

Protocol 2: Troubleshooting Solution Precipitation

Materials:

  • Precipitated STI-571 solution

  • Water bath set to 37°C

  • Sonicator

Procedure:

  • Retrieve the vial containing the precipitated solution from the freezer.

  • Allow the solution to thaw at room temperature.

  • Once thawed, place the vial in a 37°C water bath for 5-10 minutes.

  • After warming, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure all precipitate has redissolved.

  • If the precipitate persists, the solution may be supersaturated. In this case, it is recommended to prepare a fresh stock solution at a slightly lower concentration.

Visualizations

Storage_Workflow start Start: Receive Lyophilized STI-571 storage_powder Store Lyophilized Powder -20°C, Desiccated, Dark start->storage_powder prep_stock Prepare Stock Solution (e.g., 10 mM in anhydrous DMSO) storage_powder->prep_stock Ready for use aliquot Aliquot into Single-Use Volumes prep_stock->aliquot storage_solution Store Aliquots -20°C (≤3 months) -80°C (≤6 months) aliquot->storage_solution experiment Use in Experiment (Prepare fresh working dilution) storage_solution->experiment Thaw one aliquot troubleshoot Troubleshoot Precipitation (Warm & Sonicate) storage_solution->troubleshoot Precipitation observed troubleshoot->experiment Resolved

Caption: Workflow for proper handling and storage of STI-571.

Degradation_Factors sti571 STI-571 Solution Integrity freeze_thaw Multiple Freeze-Thaw Cycles sti571->freeze_thaw Degradation light Light Exposure sti571->light Degradation moisture Moisture Contamination sti571->moisture Reduced Solubility ph Neutral pH (Aqueous) sti571->ph Degradation

Caption: Key factors leading to STI-571 solution instability.

References

  • ResearchGate. (2014, February 17). Anyone familiar with imatininb stock solution storage and stability?. Retrieved from [Link]

  • AXEL. (n.d.). 85-1500-94 Imatinib, Methanesulfonate Salt (STI-571, CGP-57148B) 1g G2035-20. Retrieved from [Link]

  • Gummadi, N. R., & Shokeen, M. (2012). Quantitative determination of imatinib stability under various stress conditions. Perspectives in Clinical Research, 3(3), 112–117. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of STI-571 (Imatinib) and Dasatinib in CML Cell Lines: A Technical Guide

As a Senior Application Scientist, evaluating the efficacy of Tyrosine Kinase Inhibitors (TKIs) requires moving beyond phenotypic observation into the realm of mechanistic causality. Chronic Myeloid Leukemia (CML) is dri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the efficacy of Tyrosine Kinase Inhibitors (TKIs) requires moving beyond phenotypic observation into the realm of mechanistic causality. Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL fusion kinase. While the first-generation TKI, STI-571 (Imatinib), revolutionized CML therapy, the emergence of kinase domain mutations necessitated the development of second-generation inhibitors like Dasatinib (BMS-354825).

This guide objectively compares the in vitro performance of Imatinib and Dasatinib, providing the supporting experimental frameworks required to validate these findings in your own laboratory.

Mechanistic Divergence: The Causality Behind Potency

To understand the efficacy differences between these two compounds, we must examine their structural interactions with the BCR-ABL kinase domain.

Imatinib functions as a highly specific, ATP-competitive inhibitor that binds exclusively to the inactive conformation of the BCR-ABL kinase [[1]](). This requirement for a specific conformational state makes Imatinib highly susceptible to point mutations that shift the thermodynamic equilibrium of the kinase toward the active state.

In contrast, Dasatinib is a dual SRC/ABL inhibitor that binds to both the active and inactive conformations of BCR-ABL [[1]](). Furthermore, Dasatinib effectively blocks SRC Family Kinases (SFKs) like LYN and HCK, which are transactivated by BCR-ABL and contribute to leukemogenesis and fibronectin adhesion [[2]](). This dual-targeting and conformational flexibility is the direct causality behind Dasatinib's ~325-fold higher potency in vitro compared to Imatinib against unmutated BCR-ABL 3.

G BCR_ABL BCR-ABL Kinase (Constitutively Active) SRC SRC Family Kinases (SFKs) BCR_ABL->SRC Transactivates STAT5 STAT5 / CRKL (Downstream Effectors) BCR_ABL->STAT5 Phosphorylates Proliferation Cell Proliferation & Survival SRC->Proliferation Promotes STAT5->Proliferation Promotes Imatinib STI-571 (Imatinib) Binds Inactive State Imatinib->BCR_ABL Blocks Dasatinib Dasatinib Binds Active/Inactive + SRC Inhibition Dasatinib->BCR_ABL Blocks Dasatinib->SRC Blocks

Fig 1: Mechanistic divergence of Imatinib and Dasatinib in BCR-ABL signaling.

Comparative In Vitro Efficacy: Quantitative Profiling

To establish trustworthiness in drug profiling, researchers rely on the Ba/F3 murine pro-B cell line . Why? Native Ba/F3 cells are strictly dependent on Interleukin-3 (IL-3) for survival. When stably transfected with wild-type or mutant human BCR-ABL, they become IL-3 independent. This creates a clean, oncogene-addicted background where cell death upon TKI treatment is directly and exclusively tied to BCR-ABL inhibition, eliminating the pleiotropic noise found in patient-derived lines 4.

Table 1: Comparative IC50 Values in CML Cell Models
Cell Line / BCR-ABL StatusSTI-571 (Imatinib) IC50Dasatinib IC50Clinical Resistance Profile
K562 (Human CML, WT) ~ 250 - 500 nM< 1.0 nMSensitive to both
Ba/F3 (WT BCR-ABL) ~ 150 - 500 nM0.5 - 3.0 nMSensitive to both
Ba/F3 (G250E Mutant) > 3000 nM~ 5.0 nMImatinib-Resistant
Ba/F3 (Y253F Mutant) > 5000 nM~ 2.0 nMImatinib-Resistant
Ba/F3 (E255K Mutant) > 6000 nM~ 15.0 nMImatinib-Resistant
Ba/F3 (T315I Mutant) > 5000 nM> 5000 nMPan-Resistant

Data synthesized from established in vitro proliferation assays 5, 6, 4.

The T315I Exception: While Dasatinib overcomes the vast majority of Imatinib-resistant mutations (e.g., G250E, Y253F), the T315I "gatekeeper" mutation remains a critical failure point. The substitution of threonine with a bulky isoleucine residue at position 315 eliminates a vital hydrogen bond and introduces steric hindrance that blocks the binding of both Imatinib and Dasatinib 6.

Experimental Methodology: Self-Validating Protocols

A robust experimental design must be self-validating. Relying solely on cell viability can conflate off-target cytotoxicity with true kinase inhibition. Therefore, an orthogonal workflow combining phenotypic assays (XTT/MTS) with mechanistic validation (Western Blotting of downstream targets) is mandatory.

Workflow Culture 1. Cell Culture (K562, Ba/F3) Treatment 2. TKI Treatment (0.1 nM - 10 µM) Culture->Treatment Assay1 3A. Viability Assay (XTT/MTS) Treatment->Assay1 Assay2 3B. Western Blot (p-BCR-ABL, p-CRKL) Treatment->Assay2 Analysis1 4A. IC50 Calculation (Dose-Response) Assay1->Analysis1 Analysis2 4B. Target Engagement Validation Assay2->Analysis2

Fig 2: Experimental workflow for comparative TKI efficacy profiling in vitro.

Protocol A: High-Throughput Cell Viability Assay (XTT/MTS)

Causality: Tetrazolium-based assays measure mitochondrial reductase activity. Because BCR-ABL addiction drives cellular metabolism and proliferation, TKI-induced apoptosis directly correlates with a quantifiable drop in formazan dye absorbance.

  • Cell Seeding: Harvest K562 and Ba/F3 (WT and mutant) cells in the logarithmic growth phase. Seed at a density of

    
     cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. (Note: Do not add IL-3 to BCR-ABL transfected Ba/F3 cells to maintain oncogene addiction).
    
  • Compound Preparation: Prepare serial dilutions of Imatinib (10 nM to 10 µM) and Dasatinib (0.1 nM to 100 nM) in DMSO. Ensure the final DMSO concentration in the culture does not exceed 0.1% to prevent solvent toxicity.

  • Incubation: Treat the cells and incubate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Readout: Add 20 µL of XTT/MTS reagent to each well. Incubate for 2-4 hours. Measure absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize data against vehicle-treated controls and calculate the IC50 using non-linear regression (curve fit) software.

Protocol B: Target Engagement Validation via Western Blotting

Causality: To prove that the cell death observed in Protocol A is due to on-target inhibition, we must measure the phosphorylation status of BCR-ABL and its direct downstream substrate, CRKL. CRKL is constitutively phosphorylated by active BCR-ABL; its rapid dephosphorylation serves as a highly specific, proximal readout of kinase blockade.

  • Treatment & Lysis: Treat

    
     cells with varying concentrations of Imatinib or Dasatinib for 2 to 4 hours. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Na3VO4, NaF).
    
  • Protein Quantification: Clarify lysates via centrifugation (14,000 rpm, 15 min, 4°C). Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 30 µg of total protein per lane onto an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe with primary antibodies against p-BCR-ABL (Tyr245), total c-ABL, p-CRKL (Tyr207), total CRKL, and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence. A successful assay will show a dose-dependent decrease in p-BCR-ABL and p-CRKL bands correlating with the calculated IC50 values.

Conclusion

The transition from Imatinib to Dasatinib represents a shift from rigid, single-conformation targeting to flexible, dual-kinase inhibition. While Dasatinib's sub-nanomolar potency and ability to override most P-loop and activation loop mutations make it a superior agent in vitro, the persistence of the T315I mutation underscores the continuous need for rigorous, mechanistic drug profiling in CML research.

References

  • Dasatinib or imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: 2-year follow-up from a randomized phase 3 trial (DASISION). PMC.
  • Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mut
  • SGX393 inhibits the CML mutant Bcr-AblT315I and preempts in vitro resistance when combined with nilotinib or das
  • All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Pon
  • Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLOS One.
  • New Developments in Tyrosine Kinase Inhibitor Therapy for Newly Diagnosed Chronic Myeloid Leukemia. AACR Journals.

Sources

Comparative

An In Vitro Head-to-Head: Evaluating Imatinib and Nilotinib in Gastrointestinal Stromal Tumor (GIST) Models

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Gastrointestinal stromal tumors (GISTs) represent the most common mesenchymal neoplasms of the gastrointestinal tract, with the ma...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Gastrointestinal stromal tumors (GISTs) represent the most common mesenchymal neoplasms of the gastrointestinal tract, with the majority driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) proto-oncogenes.[1] The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for GIST. Imatinib, the first-line standard of care, has demonstrated remarkable efficacy; however, the eventual development of resistance necessitates the exploration of subsequent lines of therapy.[2] Nilotinib, a second-generation TKI, has emerged as a key player in this context.[3] This guide provides an in-depth in vitro comparison of imatinib and nilotinib for GIST treatment, offering experimental data, detailed protocols, and mechanistic insights to inform preclinical research and drug development strategies.

The Molecular Underpinnings of GIST: A Tale of Two Kinases

The aberrant, ligand-independent activation of KIT or PDGFRA receptor tyrosine kinases is the central oncogenic event in most GISTs.[1] These mutations, most commonly occurring in KIT exon 11, lead to constitutive kinase activity, driving downstream signaling cascades that promote cell proliferation and survival.[4][5] Understanding the specific mutation is critical, as it can predict the initial response to TKI therapy.[6] For instance, GISTs with KIT exon 11 mutations are generally more responsive to imatinib than those with KIT exon 9 mutations.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_PDGFRA KIT / PDGFRA Receptor Tyrosine Kinase RAS RAS KIT_PDGFRA->RAS Activates PI3K PI3K KIT_PDGFRA->PI3K Activates STAT3 STAT3 KIT_PDGFRA->STAT3 Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK (p44/42 MAPK) MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival mTOR->Survival Promotes STAT3->Proliferation Promotes

Figure 1: Simplified KIT/PDGFRA signaling pathways in GIST.

Mechanisms of Action: A Tale of Two Inhibitors

Both imatinib and nilotinib are competitive inhibitors at the ATP-binding pocket of their target kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways.[7]

Imatinib was initially developed to target the BCR-ABL fusion protein in chronic myeloid leukemia (CML) but was found to be a potent inhibitor of KIT and PDGFRA.[8] It is considered the gold standard first-line therapy for GIST.[9]

Nilotinib , structurally related to imatinib, was designed to have a higher binding affinity for the ATP-binding site of ABL kinase.[10][11] This enhanced binding can overcome some forms of imatinib resistance in CML.[7] In the context of GIST, nilotinib also potently inhibits KIT and PDGFRA.[3][9] In preclinical models, nilotinib has shown to be up to 30 times more potent than imatinib in imatinib-sensitive CML cell lines.[7][12]

KIT_PDGFRA Mutated KIT / PDGFRA Substrate Downstream Substrate KIT_PDGFRA->Substrate Phosphorylates ATP ATP ATP->KIT_PDGFRA Binds to active site Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Imatinib Imatinib Imatinib->KIT_PDGFRA Competitively Inhibits ATP Binding Nilotinib Nilotinib Nilotinib->KIT_PDGFRA Competitively Inhibits ATP Binding

Figure 3: Workflow for a cell viability assay.

Western Blot Analysis of Signaling Pathway Inhibition

This technique allows for the visualization and quantification of changes in protein phosphorylation, providing direct evidence of target engagement and downstream pathway inhibition.

Protocol:

  • Cell Treatment: Seed GIST cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of imatinib, nilotinib, or a vehicle control for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of KIT, AKT, and ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software to determine the relative levels of phosphorylated proteins, normalized to the total protein levels.

Conclusion and Future Directions

The in vitro evidence clearly establishes both imatinib and nilotinib as potent inhibitors of the oncogenic signaling pathways driving GIST. While imatinib remains the cornerstone of first-line therapy, nilotinib demonstrates significant promise, particularly in the context of imatinib resistance. [3][10][13]The experimental protocols outlined in this guide provide a robust framework for researchers to conduct direct, head-to-head comparisons of these and other novel TKIs.

Future in vitro studies should focus on expanding the panel of GIST cell lines to include a wider array of primary and secondary mutations. This will enable a more nuanced understanding of the mutational contexts in which nilotinib may offer a superior therapeutic advantage. Furthermore, exploring the combination of these TKIs with inhibitors of other signaling pathways may reveal synergistic effects and provide novel strategies to overcome resistance.

References

  • Sako H, Fukuda K, Saikawa Y, Nakamura R, Takahashi T, Wada N, et al. (2014) Antitumor Effect of the Tyrosine Kinase Inhibitor Nilotinib on Gastrointestinal Stromal Tumor (GIST) and Imatinib-Resistant GIST Cells. PLoS ONE 9(9): e107613. [Link]

  • PLOS ONE. (2014, September 15). Antitumor Effect of the Tyrosine Kinase Inhibitor Nilotinib on Gastrointestinal Stromal Tumor (GIST) and Imatinib-Resistant GIST Cells. [Link]

  • Guo, T., et al. (2007). Effects of PKC412, nilotinib and imatinib against GIST-associated PDGFRA mutants with differential imatinib sensitivity. Gastroenterology, 132(4), A-64.
  • Lombardo, A., et al. (2023). Emerging Targeted Therapeutic Strategies to Overcome Imatinib Resistance of Gastrointestinal Stromal Tumors. International Journal of Molecular Sciences, 24(6), 5899. [Link]

  • Demetri, G. D., et al. (2009). A Phase I Study of Single-Agent Nilotinib or in Combination with Imatinib in Patients with Imatinib-Resistant Gastrointestinal Stromal Tumors. Clinical Cancer Research, 15(18), 5910–5918. [Link]

  • Reichardt, P., et al. (2015). Nilotinib vs imatinib as first-line therapy for patients with unresectable or metastatic gastrointestinal stromal tumours: randomised phase 3 trial results and subgroup analysis of molecular subtypes. British Journal of Cancer, 112, 1147–1154.
  • Bixby, D., & Talpaz, M. (2009). Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia. Clinical Cancer Research, 15(24), 7524–7530. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972433. [Link]

  • GIST Support International. (n.d.). Nilotinib (Tasigna). [Link]

  • Jia, Y., Gu, X. J., & Brinker, A. (2008). Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies. Expert Opinion on Drug Discovery, 3(8), 959–978. [Link]

  • ResearchGate. (n.d.). Comparison between imatinib, nilotinib IC 50 values (nmol/L) for cellular proliferation and cellular Bcr-Abl tyrosine phosphorylation assay Ba/F3 cellular assays. [Link]

  • ASCO Publications. (2012). Phase III trial of nilotinib versus imatinib as first-line targeted therapy of advanced gastrointestinal stromal tumors (GIST). Journal of Clinical Oncology, 30(15_suppl), 10003-10003.
  • Cancer Research UK. (n.d.). A trial comparing nilotinib with imatinib for advanced gastrointestinal stromal tumours. [Link]

  • MedGenome. (2023, September 12). Gastrointestinal Stromal Tumor Panel | KIT & PDGFRA Mutations. [Link]

  • Reichardt, P., et al. (2015). Nilotinib versus imatinib as first-line therapy for patients with unresectable or metastatic gastrointestinal stromal tumours (ENESTg1): a randomised phase 3 trial. The Lancet Oncology, 16(5), 550-560.
  • ResearchGate. (n.d.). Comparison of imatinib and nilotinib (AMN107) iC 50 values for blocking proliferation of Ba/F3 cells expressing non-mutated Bcr-Abl or kinase domain mutated Bcr-Abl. [Link]

  • Nishida, T., et al. (2022). Clinical impact of primary and secondary KIT mutations on the efficacy of molecular-targeted therapies in gastrointestinal stromal tumors. Journal of Gastroenterology, 57(1), 3-14.
  • JADPRO. (2024, November 26). Biomarker Testing for Genetic Evaluation of GISTs. [Link]

  • Sari, D., et al. (2021). The effect of imatinib and nilotinib on blood calcium and blood potassium levels in chronic myeloid leukemia patients: a literature review. Medical Archives, 75(3), 220–224.
  • Zhang, L., & Jia, L. (2016). Germline mutations of KIT in gastrointestinal stromal tumor (GIST) and mastocytosis.
  • Boichard, A., et al. (2020). Identification of Wee1 as a target in combination with avapritinib for gastrointestinal stromal tumor treatment. JCI Insight, 5(24), e141369. [Link]

  • The Life Raft Group. (2021, April 6). Mutations in GIST. [Link]

  • Wang, Y., et al. (2024). Current Drug Resistance Mechanisms and Treatment Options in Gastrointestinal Stromal Tumors: Summary and Update. Current Oncology Reports, 26(1), 1-13.
  • Gherasim, C., et al. (2021). Gastrointestinal Stromal Tumors (GISTs): Novel Therapeutic Strategies with Immunotherapy and Small Molecules. International Journal of Molecular Sciences, 22(2), 566. [Link]

  • Mayo Clinic. (n.d.). Gastrointestinal Stromal Tumor (GIST) Clinical Trials. [Link]

  • UC San Diego Health. (2025, February 13). A Study of Ripretinib vs Sunitinib in Advanced GIST Patients After Treatment With Imatinib. [Link]

Sources

Validation

Synergistic Efficacy of STI-571 and Cisplatin In Vitro: A Comparative Guide

As a Senior Application Scientist, evaluating combinatorial drug strategies requires moving beyond simple viability metrics to understand the mechanistic causality driving drug interactions. This guide provides an object...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating combinatorial drug strategies requires moving beyond simple viability metrics to understand the mechanistic causality driving drug interactions. This guide provides an objective, data-driven comparison of the targeted tyrosine kinase inhibitor STI-571 (Imatinib Mesylate / Gleevec) used in combination with the foundational chemotherapeutic Cisplatin , versus their respective monotherapies.

By systematically dismantling the survival pathways that cancer cells use to evade DNA-damaging agents, this combination demonstrates profound in vitro synergy across multiple malignancies, including chronic myeloid leukemia (CML), non-small cell lung cancer (NSCLC), and breast carcinoma.

Mechanistic Rationale: Why Combine Targeted Therapy with Cytotoxics?

Cisplatin monotherapy is a cornerstone of oncology, functioning by inducing DNA crosslinks that halt replication and trigger apoptosis. However, its clinical utility is frequently limited by dose-dependent toxicities and acquired cellular resistance. Cancer cells often upregulate survival signaling cascades—such as the PI3K/AKT and MAPK/ERK pathways—to raise their apoptotic threshold and survive genotoxic stress.

The Causality of Synergy: STI-571 selectively inhibits specific receptor and cytoplasmic tyrosine kinases, most notably BCR-ABL, PDGFR-α, and c-KIT . When applied as a monotherapy, STI-571 is cytostatic or cytotoxic depending on the cell's reliance on these kinases. When combined with Cisplatin, STI-571 acts as a powerful sensitizer. By blocking the upstream kinases, STI-571 actively downregulates the downstream PI3K/AKT and ERK survival pathways. This strips the cancer cell of its primary defense mechanism against DNA damage, forcing the cell into apoptosis at significantly lower concentrations of Cisplatin[1][2].

Pathway Cisplatin Cisplatin (DNA Crosslinking Agent) DNA_Damage DNA Damage & Stress Response Cisplatin->DNA_Damage Induces Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Triggers STI571 STI-571 / Imatinib (Tyrosine Kinase Inhibitor) Kinases Receptor/Cytoplasmic Kinases (BCR-ABL, PDGFR-α, c-KIT) STI571->Kinases Inhibits Survival Survival Pathways (PI3K/AKT, MAPK/ERK) STI571->Survival Downregulates Kinases->Survival Activates Survival->Apoptosis Blocks

Synergistic mechanism: STI-571 blocks survival pathways, enhancing cisplatin-induced apoptosis.

Comparative Performance Data

To objectively evaluate the performance of this combination, we must look at the Combination Index (CI) derived from the Chou-Talalay method. A CI < 1 indicates true mathematical synergy, whereas CI = 1 is additive, and CI > 1 is antagonistic.

The table below summarizes the comparative in vitro efficacy of Cisplatin monotherapy, STI-571 monotherapy, and their combination across diverse cell lines.

Cell LineCancer TypeTarget KinaseCisplatin IC50 (Mono)STI-571 IC50 (Mono)Combination EfficacyMechanistic Driver of Synergy
A549 Non-Small Cell LungPDGFR-α~64 µM~2 µMSynergistic (at 48h)Inhibition of PDGFR-α phosphorylation[2]
MDA-MB-468 Breast Carcinomac-AblReduced 3-fold in comboSensitizing doseSynergistic Inhibition of constitutive PI3K/Akt signaling[1]
K562 Chronic Myeloid LeukemiaBCR-ABLDose-dependentDose-dependentSynergistic Enhanced inhibition of BCR-ABL & downstream ERK[3]

Key Insight: In A549 lung cancer cells, researchers demonstrated that treating cells with the IC50 concentrations of both drugs resulted in a synergistic cell-killing effect at 48 hours, driven by the suppression of PDGFR-α[2]. Similarly, in K562 leukemia cells, the combination not only exhibited synergy but successfully circumvented acquired imatinib resistance[3].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for evaluating drug synergy in your own laboratory. I have included the causality behind critical steps to prevent common experimental artifacts.

Protocol A: Cell Viability & Synergy Quantification (Chou-Talalay Method)

Purpose: To rigorously differentiate between additive and synergistic cytotoxic effects.

  • Cell Seeding: Seed cells (e.g., A549 or K562) at

    
     cells/well in a 96-well plate and incubate overnight.
    
    • Causality: Cells must be in the logarithmic growth phase when treated; overgrown wells will artificially resist apoptosis due to contact inhibition and reduced proliferation rates.

  • Drug Treatment (Constant Ratio): Treat cells with Cisplatin alone, STI-571 alone, and combinations of both. Crucial: The combination must be applied in a constant concentration ratio (e.g., 1:32 if STI-571 IC50 is 2 µM and Cisplatin is 64 µM) across a 5-point dilution series.

    • Causality: The Chou-Talalay median-effect equation requires a constant ratio to accurately plot the isobologram and calculate the Combination Index (CI) across different effect levels (Fa).

  • Incubation: Incubate for 48 to 72 hours under standard conditions (37°C, 5% CO2).

  • Viability Assay (MTT/WST-1): Add the tetrazolium salt reagent and incubate for 2-4 hours. Measure absorbance at 570 nm.

    • Causality: Tetrazolium reduction by mitochondrial dehydrogenases correlates directly with the number of metabolically active (viable) cells, providing a high-throughput quantitative readout.

  • Synergy Analysis: Input the dose-response data into CompuSyn software to generate CI values.

Workflow Seed 1. Cell Seeding (Log-phase) Treat 2. Drug Treatment (Constant Ratio) Seed->Treat Incubate 3. Incubation (48-72h) Treat->Incubate Assay 4. Viability Assay (MTT/WST-1) Incubate->Assay Analyze 5. Synergy Analysis (Chou-Talalay CI) Assay->Analyze

Standardized experimental workflow for evaluating in vitro drug synergy.

Protocol B: Mechanistic Validation via Western Blotting

Purpose: To confirm that STI-571 is successfully downregulating the survival pathways intended to rescue cells from Cisplatin-induced damage.

  • Cell Lysis: Following 24h of drug treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with both protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).

    • Causality: Because STI-571 is a kinase inhibitor, the primary readout is the phosphorylation status of target proteins (p-AKT, p-ERK, p-PDGFR). Omission of phosphatase inhibitors will result in rapid dephosphorylation during lysis, yielding false-negative results.

  • Protein Quantification & Electrophoresis: Quantify protein using a BCA assay. Load equal amounts of protein (30 µg) onto an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Probing: Probe with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2, total ERK, and Cleaved Caspase-3 (as a marker of apoptosis).

    • Causality: Probing for total protein ensures that the reduction in phosphorylated signal is due to kinase inhibition by STI-571, not simply a reduction in total protein expression or unequal lane loading.

Application Insights for Drug Development

For drug development professionals, the in vitro synergy between STI-571 and Cisplatin highlights a critical paradigm shift: Sensitization via targeted therapy .

By utilizing STI-571 to lower the apoptotic threshold, researchers can theoretically achieve the same tumor-killing efficacy with a fraction of the standard Cisplatin dose. This has profound implications for mitigating platinum-induced nephrotoxicity and ototoxicity in vivo. Furthermore, as demonstrated in K562 models, combining these agents can effectively bypass single-agent resistance mechanisms, offering a salvage pathway for refractory malignancies[3].

When designing future combination screens, ensure that the target kinase (e.g., PDGFR-α or c-Abl) is actually expressed and active in your chosen cell line model, as the synergistic effect is highly dependent on the cell's baseline reliance on these specific survival pathways[1].

References

  • Source: National Institutes of Health (nih.gov)
  • Gleevec (STI-571) inhibits lung cancer cell growth (A549)
  • Synergistic cytotoxicity from combination of imatinib and platinum-based anticancer drugs specifically in Bcr-Abl positive leukemia cells Source: ResearchGate URL
  • Source: National Institutes of Health (nih.gov)

Sources

Comparative

The Imperative for Orthogonal Validation in TKI Development

An in-depth, objective comparison guide designed for researchers and drug development professionals evaluating tyrosine kinase inhibitors (TKIs). STI-571 (Imatinib mesylate) revolutionized targeted oncology by selectivel...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison guide designed for researchers and drug development professionals evaluating tyrosine kinase inhibitors (TKIs).

STI-571 (Imatinib mesylate) revolutionized targeted oncology by selectively inhibiting the constitutively active BCR-ABL tyrosine kinase in Chronic Myeloid Leukemia (CML)[1]. However, relying on a single assay modality to validate the efficacy of STI-571—or any next-generation TKI—introduces significant risk of data artifacts, such as compound aggregation, poor membrane permeability, or off-target cytotoxicity.

To establish a self-validating system , researchers must employ orthogonal assays. Orthogonality in this context means utilizing distinct biophysical, biochemical, and cellular principles to confirm the same biological hypothesis. A robust validation pipeline answers four sequential, causal questions:

  • Intrinsic Potency: Does the drug inhibit the isolated enzyme? (Biochemical Kinase Assay)

  • Cellular Penetrance & Binding: Does the drug physically bind the target inside a living cell? (Cellular Thermal Shift Assay - CETSA)

  • Functional Target Inhibition: Does the binding event shut down the specific downstream signaling cascade? (Phospho-Proteomics / Flow Cytometry)

  • Phenotypic Consequence: Does the signaling shutdown result in the expected growth arrest? (Cellular Viability Assay)

Mechanistic Context: The BCR-ABL Signaling Axis

To design effective orthogonal assays, we must first map the molecular logic of the target. STI-571 acts as a competitive inhibitor at the ATP-binding pocket of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme[2]. This blockade prevents the phosphorylation of primary downstream substrates, most notably CRKL and STAT5, which are critical for oncogenic proliferation.

BCR_ABL_Pathway STI571 STI-571 (Imatinib) BCR_ABL BCR-ABL (Active Kinase) STI571->BCR_ABL Competitive Inhibition (ATP-binding pocket) CRKL CRKL BCR_ABL->CRKL STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K / AKT BCR_ABL->PI3K Proliferation Cell Proliferation & Survival CRKL->Proliferation STAT5->Proliferation PI3K->Proliferation

Figure 1: BCR-ABL signaling cascade and targeted inhibition by STI-571.

Orthogonal Assay Modalities & Comparative Data

When comparing STI-571 to second-generation TKIs like Dasatinib and Nilotinib, orthogonal assays reveal critical differences in potency, selectivity, and mutational vulnerability[2][3].

A. Biochemical Kinase Activity Assays (Cell-Free)

Principle: Measures the direct inhibition of purified recombinant BCR-ABL kinase activity using radiometric (


P-ATP) or fluorescence resonance energy transfer (FRET) assays[4].
Causality:  Establishes the baseline intrinsic affinity (IC

) without the confounding variables of cellular uptake or efflux pumps.
B. Cellular Thermal Shift Assay (CETSA)

Principle: Evaluates in situ target engagement. Proteins unfold and aggregate at elevated temperatures. Ligand binding thermodynamically stabilizes the protein, shifting its melting temperature (


) higher[5][6].
Causality:  Proves that the drug successfully crosses the cell membrane and physically interacts with the target in the complex intracellular milieu[7]. A drug may have excellent biochemical IC

but fail in CETSA due to poor permeability.
C. Phospho-Flow Cytometry (Downstream Signaling)

Principle: Quantifies the phosphorylation state of direct downstream substrates (e.g., p-CRKL) using phospho-specific antibodies in intact cells. Causality: Confirms that the physical binding observed in CETSA translates to functional enzymatic shutdown. CRKL is the preferred biomarker because it is exclusively phosphorylated by BCR-ABL in CML models[5].

Orthogonal_Workflow Drug TKI Treatment Biochem 1. Cell-Free Kinase (Intrinsic Potency) Drug->Biochem Direct Inhibition CETSA 2. CETSA (Target Engagement) Drug->CETSA Intracellular Binding PhosFlow 3. Phospho-Flow (Pathway Blockade) Drug->PhosFlow Signal Shutdown Viability 4. Cell Viability (Phenotype) Drug->Viability Growth Arrest

Figure 2: Orthogonal assay workflow for validating TKI efficacy.

Quantitative Data Presentation

The following tables synthesize the performance of STI-571 against alternative TKIs across these orthogonal modalities. Notice how Dasatinib and Nilotinib demonstrate vastly superior biochemical potency, yet all three fail against the T315I "gatekeeper" mutation[2][8][9].

Table 1: Comparative Potency Across Orthogonal Assays (Wild-Type BCR-ABL) | Inhibitor | Biochemical IC


 (nM) | Cellular Viability IC

(Ba/F3, nM) | CETSA Thermal Shift (

, °C) | Phospho-CRKL IC

(nM) | | :--- | :--- | :--- | :--- | :--- | | STI-571 (Imatinib) | ~600 | ~260 | + 4.5 | ~300 | | Nilotinib | ~20 | ~13 | + 6.2 | ~25 | | Dasatinib | ~1.5 | ~0.8 | + 7.8 | ~1.2 |

Table 2: Mutational Resistance Profiling (Cellular Viability IC


 in nM) 
BCR-ABL Status STI-571 (Imatinib) Nilotinib Dasatinib
Wild-Type 260 13 0.8
Y253H Mutant > 2000 (Resistant) ~450 (Intermediate) 1.2 (Sensitive)

| T315I Mutant | > 2000 (Resistant) | > 2000 (Resistant) | > 2000 (Resistant) |

Data synthesized from established mutagenesis screens and target engagement studies[2][3][8].

Step-by-Step Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols detail the critical steps for executing the cellular target engagement (CETSA) and functional downstream inhibition (Phospho-Flow) assays[10][11].

Protocol 1: Cellular Thermal Shift Assay (CETSA) for BCR-ABL Target Engagement

This protocol validates that STI-571 physically binds BCR-ABL inside living K562 cells.

  • Cell Culture & Treatment: Culture K562 cells (human CML line endogenously expressing BCR-ABL) in RPMI-1640 with 10% FBS. Aliquot cells into two populations. Treat one with 1

    
    M STI-571 and the other with DMSO (vehicle control) for 1 hour at 37°C[10].
    
  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes (50

    
    L per tube). Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a programmable thermal cycler, followed by 3 minutes at room temperature[11].
    
  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Causality note: Avoid harsh detergents like SDS, which will denature the proteins independently of the heat challenge.

  • Separation of Aggregates: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The heat-denatured, unbound proteins will pellet, while the ligand-stabilized, folded BCR-ABL remains in the supernatant[6].

  • Quantification: Carefully extract the supernatant. Quantify the remaining soluble BCR-ABL using an AlphaScreen assay or quantitative Western Blotting[5].

  • Data Analysis: Plot the soluble protein fraction against temperature to generate melting curves. A rightward shift (higher

    
    ) in the STI-571 treated group confirms intracellular target engagement[7].
    
Protocol 2: Phospho-Flow Cytometry for p-CRKL Inhibition

This protocol validates that the binding event successfully halts downstream signaling.

  • Treatment: Treat K562 cells with a titration gradient of STI-571 (0.1 nM to 10

    
    M) for 2 hours at 37°C.
    
  • Fixation: Add paraformaldehyde (PFA) directly to the culture medium to a final concentration of 1.5%. Incubate for 10 minutes at room temperature. Causality note: Immediate fixation locks the phosphorylation state of the kinase cascade before sample handling can induce stress-response artifacts.

  • Permeabilization: Pellet the cells, discard the supernatant, and resuspend vigorously in ice-cold 100% methanol. Incubate on ice for 30 minutes.

  • Staining: Wash the cells twice with FACS buffer (PBS + 1% BSA). Stain with a fluorophore-conjugated primary antibody targeting Phospho-CRKL (Tyr207) for 45 minutes in the dark.

  • Acquisition & Analysis: Analyze via flow cytometry. Calculate the IC

    
     by plotting the Median Fluorescence Intensity (MFI) of p-CRKL against the log concentration of STI-571.
    

References

  • Annual Review of Biochemistry. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Retrieved from:[Link]

  • Blood (American Society of Hematology). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. (2006). Retrieved from:[Link]

  • The Oncologist (via PMC). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? (2009). Retrieved from:[Link]

Sources

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